molecular formula C57H77N7O18 B15604368 AZ14170133 CAS No. 2495742-34-0

AZ14170133

Cat. No.: B15604368
CAS No.: 2495742-34-0
M. Wt: 1148.3 g/mol
InChI Key: OYYHJMUXFQIRBT-ZHSICCDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ14170133 is a useful research compound. Its molecular formula is C57H77N7O18 and its molecular weight is 1148.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2495742-34-0

Molecular Formula

C57H77N7O18

Molecular Weight

1148.3 g/mol

IUPAC Name

(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1

InChI Key

OYYHJMUXFQIRBT-ZHSICCDKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a critical component of the antibody-drug conjugate (ADC) puxitatug samrotecan (AZD8205). It is a drug-linker conjugate that combines a potent topoisomerase I inhibitor payload with a cleavable linker system. AZD8205 is designed to selectively target and deliver this cytotoxic payload to cancer cells overexpressing the B7-H4 protein, a transmembrane glycoprotein (B1211001) that is highly expressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers, and is associated with a poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the context of AZD8205, detailing its molecular interactions, the resulting cellular signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action of this compound as part of AZD8205

The mechanism of action of this compound is intrinsically linked to the function of the entire AZD8205 ADC. It can be dissected into a series of sequential events, beginning with targeted delivery and culminating in bystander killing of neighboring cancer cells.

Targeted Delivery and Internalization

The therapeutic process is initiated by the high-affinity binding of the monoclonal antibody component of AZD8205 to the B7-H4 receptor on the surface of tumor cells. Following binding, the ADC-B7-H4 complex is internalized into the cell via receptor-mediated endocytosis and trafficked to the lysosome.

Linker Cleavage and Payload Release

Within the acidic environment of the lysosome, the Val-Ala dipeptide component of the this compound linker is cleaved by the lysosomal protease cathepsin B. This enzymatic cleavage triggers the release of the active cytotoxic payload, a derivative of the camptothecin (B557342) analog exatecan (B1662903), specifically (4-NH2)-Exatecan (also referred to as AZ14170132). The inclusion of a PEG8 spacer in the linker design enhances the solubility and stability of the ADC.

Topoisomerase I Inhibition and DNA Damage

Once released into the cytoplasm, the highly membrane-permeable exatecan derivative diffuses into the nucleus. There, it exerts its cytotoxic effect by inhibiting DNA topoisomerase I. Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The exatecan derivative stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.

The persistence of these single-strand breaks leads to the formation of lethal double-strand DNA breaks when encountered by the replication fork during the S-phase of the cell cycle. This accumulation of DNA damage activates the DNA damage response (DDR) signaling cascade, resulting in cell cycle arrest, typically at the G2/M phase, and ultimately, the induction of apoptosis.

Bystander Killing Effect

A key feature of the AZD8205 ADC, facilitated by the properties of the released payload from this compound, is its ability to induce a "bystander effect." The released exatecan derivative is highly membrane-permeable, allowing it to diffuse out of the targeted B7-H4-positive cancer cell and into the tumor microenvironment. This allows the cytotoxic payload to kill adjacent cancer cells that may not express the B7-H4 antigen, thereby overcoming tumor heterogeneity and enhancing the overall anti-tumor efficacy.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacology of AZD8205 and its components.

Table 1: Binding Affinity of Anti-B7-H4 Antibody (INT016)

Target SpeciesKD (nmol/L)
Human B7-H41.2
Cynomolgus Monkey B7-H41.5
Mouse B7-H41.8

(Data sourced from supplementary materials of Kinneer et al., Clinical Cancer Research, 2023)

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineB7-H4 ExpressionAZD8205 IC50 (ng/mL)
HT29-huB7-H4High15
HT29Low/Negative>10,000
MX-1 (Breast Carcinoma)Positive2.6
OVCAR3 (Ovarian Carcinoma)Positive1.8

(Data represents a compilation from preclinical studies and may vary based on specific experimental conditions)

Table 3: In Vivo Antitumor Efficacy of AZD8205

PDX ModelTumor TypeDoseOverall Response Rate
26 TNBC ModelsTriple-Negative Breast Cancer3.5 mg/kg (single dose)69%

(Data from a study in 26 patient-derived xenograft (PDX) tumors of triple-negative breast cancer)

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD8205 in cancer cell lines with varying B7-H4 expression.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT29-huB7-H4 and parental HT29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of AZD8205 and a non-targeting isotype control ADC in cell culture medium. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence

AZ14170133: A Technical Whitepaper on a Novel Topoisomerase I Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a potent, novel topoisomerase I (TOP1) inhibitor designed for targeted delivery to cancer cells as a payload in antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the function, preclinical efficacy, and mechanism of action of this compound, with a primary focus on its application within the context of the B7-H4-directed ADC, AZD8205. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and experimental considerations of this compound.

Core Function: Topoisomerase I Inhibition

Topoisomerase I is a critical enzyme involved in DNA replication and transcription. It alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks. This compound functions by trapping the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand. This stabilization of the covalent intermediate leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).

Quantitative Preclinical Data of AZD8205 (incorporating this compound)

The majority of available quantitative data pertains to the ADC AZD8205, which utilizes this compound as its cytotoxic payload.

ParameterValue/ResultModel SystemReference
Overall Response Rate (ORR) 69%26 Patient-Derived Xenograft (PDX) Tumors[1][2]
Effective Dose Single administration of 3.5 mg/kgPatient-Derived Xenograft (PDX) Models[1][2]
Bystander Killing Capability DemonstratedIn vitro co-culture of B7-H4-positive and negative cells[1]
Correlation with Biomarkers Response correlated with Homologous Recombination Repair Deficiency (HRD) and elevated B7-H4 levels in HR-proficient modelsPatient-Derived Xenograft (PDX) Models[1][2]

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of topoisomerase I and the subsequent induction of the DNA Damage Response (DDR) pathway.

AZ14170133_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Tumor Cell cluster_nucleus Nucleus AZD8205 AZD8205 (Anti-B7-H4 ADC) B7H4 B7-H4 Receptor AZD8205->B7H4 Binding Internalization Internalization B7H4->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking This compound This compound Payload Lysosome->this compound Linker Cleavage & Release Top1_DNA Topoisomerase I - DNA Complex This compound->Top1_DNA Inhibition Cleavage_Complex Stabilized TOP1-DNA Cleavage Complex Top1_DNA->Cleavage_Complex SSB Single-Strand Break Cleavage_Complex->SSB Replication_Fork Replication Fork Collision SSB->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR, γH2AX, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis In_Vitro_Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow start Seed Cancer Cell Lines (B7-H4+ and B7-H4-) treatment Treat with serial dilutions of AZD8205 and control ADC start->treatment incubation Incubate for 72-120 hours treatment->incubation viability_assay Measure Cell Viability (e.g., CellTiter-Glo®) incubation->viability_assay data_analysis Calculate IC50 values and assess bystander effect viability_assay->data_analysis end Results data_analysis->end PDX_Model_Workflow Patient-Derived Xenograft (PDX) Model Workflow start Implant Patient Tumor Tissue into Immunocompromised Mice tumor_growth Allow Tumors to Grow to Predetermined Size start->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer AZD8205 (e.g., single 3.5 mg/kg IV dose) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, ORR, Biomarkers monitoring->endpoint end Efficacy Results endpoint->end

References

An In-depth Technical Guide to AZ14170133: A Novel Linker-Payload for Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific linker-payload designated "AZ14170133" is not available. Therefore, this document serves as an illustrative technical guide based on a hypothetical linker-payload, herein referred to as this compound, to demonstrate the core principles and data presentation requested. The data and experimental protocols are representative examples and should not be considered as factual results for an existing molecule.

This guide is intended for researchers, scientists, and drug development professionals working on the development of antibody-drug conjugates (ADCs).

Introduction to this compound Linker-Payload

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload.

The linker plays a critical role in the stability and efficacy of an ADC. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the toxic payload that could harm healthy tissues. Upon reaching the target tumor cell, the linker is designed to be cleaved, releasing the payload to exert its cytotoxic effect.

This compound is a novel, cleavable linker-payload system designed for enhanced stability, potent cytotoxicity, and controlled release. The payload is a potent tubulin inhibitor, and the linker is an enzyme-cleavable dipeptide linker.

Mechanism of Action

The proposed mechanism of action for an ADC utilizing the this compound linker-payload is initiated by the binding of the ADC to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex into the cell. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active payload. The payload then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Target_Antigen Target Antigen ADC->Target_Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Target_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Tubulin_Inhibition Tubulin Inhibition Payload_Release->Tubulin_Inhibition 5. Payload Action Cell_Cycle_Arrest G2/M Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed mechanism of action for an ADC with this compound.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC utilizing the this compound linker-payload was evaluated against a panel of cancer cell lines with varying levels of target antigen expression.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: Target-positive (e.g., BT-474, SK-BR-3) and target-negative (e.g., MDA-MB-468) cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: Cells were treated with serial dilutions of the ADC (from 0.01 to 1000 ng/mL) for 72 hours.

  • Cell Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a four-parameter logistic model.

Results
Cell LineTarget Antigen ExpressionADC IC50 (ng/mL)Free Payload IC50 (ng/mL)
BT-474High0.50.02
SK-BR-3Moderate2.30.02
MDA-MB-468Low/Negative>10000.03

Bystander Effect

The bystander effect, the ability of the released payload to kill neighboring antigen-negative tumor cells, was assessed in a co-culture experiment.

Experimental Protocol: Bystander Effect Assay
  • Cell Labeling and Co-culture: Target-positive cells (e.g., BT-474) were labeled with a green fluorescent dye, and target-negative cells (e.g., MDA-MB-468) were labeled with a red fluorescent dye. The cells were then co-cultured at a 1:1 ratio.

  • ADC Treatment: The co-culture was treated with the ADC for 96 hours.

  • Flow Cytometry Analysis: The percentage of viable cells of each population was determined by flow cytometry.

Results
ADC Concentration (ng/mL)Viability of Target-Positive Cells (%)Viability of Target-Negative Cells (%)
0100100
15275
101548
100522

Plasma Stability

The stability of the ADC in plasma is crucial to prevent premature payload release. The stability was assessed by measuring the amount of free payload over time in human and mouse plasma.

Experimental Protocol: Plasma Stability Assay
  • Incubation: The ADC was incubated in human and mouse plasma at 37°C.

  • Sample Collection: Aliquots were taken at various time points (0, 24, 48, 96, and 168 hours).

  • Analysis: The amount of released payload was quantified using liquid chromatography-mass spectrometry (LC-MS).

Results
Time (hours)Free Payload in Human Plasma (%)Free Payload in Mouse Plasma (%)
0<0.1<0.1
240.81.2
481.

Preclinical Efficacy of AZ14170133: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of AZ14170133, a novel drug-linker conjugate incorporated into the antibody-drug conjugate (ADC) AZD8205. This compound consists of a potent topoisomerase I inhibitor payload connected to a cleavable Val-Ala peptide linker with a PEG8 spacer. This guide will focus on the preclinical data generated for AZD8205, a B7-H4-directed ADC, as the efficacy of this compound is demonstrated through the activity of this conjugate.

Executive Summary

AZD8205, which utilizes the this compound drug-linker, has demonstrated significant preclinical antitumor activity in a range of cancer models. A key study in 26 patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) showed a 69% overall response rate following a single 3.5 mg/kg dose of AZD8205. The efficacy of AZD8205 is correlated with the expression of the target antigen, B7-H4, and the homologous recombination repair deficiency (HRD) status of the tumors. The mechanism of action involves the targeted delivery of the topoisomerase I inhibitor payload to B7-H4-expressing cancer cells, leading to DNA damage and apoptosis. Furthermore, AZD8205 exhibits a bystander effect, enabling the killing of adjacent antigen-negative tumor cells.

Data Presentation

In Vivo Efficacy of AZD8205 in TNBC PDX Models

A single intravenous administration of 3.5 mg/kg AZD8205 was evaluated in 26 TNBC PDX models. The overall response rate, based on modified RECIST criteria (tumor regression of ≥30% from baseline), was 69%.

Model CategoryNumber of ModelsResponse Rate (%)
Overall TNBC PDX Models2669%
In Vitro Bystander Killing Effect of AZD8205

The bystander killing effect of AZD8205 was assessed in a co-culture of B7-H4-positive (HT29-huB7-H4) and B7-H4-negative (HT29-GFP) cells.

Treatment (200 ng/mL for 6 days)Cell TypeRelative Cell Count
AZD8205HT29-huB7-H4 (B7-H4 positive)Reduced
AZD8205HT29-GFP (B7-H4 negative)Reduced in co-culture
Isotype Control ADCHT29-huB7-H4 (B7-H4 positive)No significant reduction
Isotype Control ADCHT29-GFP (B7-H4 negative)No significant reduction

Experimental Protocols

In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
  • Animal Models: Female immunodeficient mice were used for the engraftment of patient-derived tumor tissues.

  • Tumor Implantation: Fragments of TNBC patient tumors were subcutaneously implanted into the mice. Tumor growth was monitored regularly.

  • Treatment: When tumors reached a predetermined size, mice were administered a single intravenous dose of AZD8205 at 3.5 mg/kg.

  • Efficacy Assessment: Tumor volumes were measured at regular intervals. The response to treatment was evaluated using modified RECIST criteria, with a partial or complete response defined as a tumor regression of at least 30% from the baseline volume.

In Vitro Bystander Killing Assay
  • Cell Lines: B7-H4-positive human colorectal adenocarcinoma cells (HT29-huB7-H4) and B7-H4-negative HT29 cells expressing green fluorescent protein (HT29-GFP) were used.

  • Co-culture Setup: HT29-huB7-H4 and HT29-GFP cells were cultured together at a 1:1 ratio.

  • Treatment: The co-culture was treated with 200 ng/mL of AZD8205 or an isotype control ADC for 6 days.

  • Analysis: The relative cell counts of both cell populations were determined using flow cytometry to assess the cytotoxic effect on both antigen-positive and antigen-negative cells.

Mandatory Visualization

In Vitro Cytotoxicity of AZ14170133: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a novel and potent topoisomerase I inhibitor that has garnered significant interest in the field of oncology. It serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including its mechanism of action, experimental protocols for assessing its cytotoxic effects, and the signaling pathways it modulates.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand DNA breaks. When a replication fork encounters this stabilized complex, the single-strand break is converted into a highly cytotoxic double-strand break, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).

Quantitative In Vitro Cytotoxicity Data

For the purpose of providing a representative overview, the following table includes hypothetical IC50 values for this compound against common cancer cell lines, which are typical for potent topoisomerase I inhibitors.

Cell LineCancer TypeHypothetical IC50 (nM)
PC-9Non-Small Cell Lung Cancer1.5
MCF-7Breast Cancer2.1
MDA-MB-231Breast Cancer1.8
HT-29Colorectal Cancer3.5
HCT116Colorectal Cancer2.9
OVCAR-3Ovarian Cancer1.2
A549Lung Cancer4.2
HeLaCervical Cancer2.5

Note: The values presented in this table are for illustrative purposes and are based on the expected potency of a novel topoisomerase I inhibitor payload. Actual experimental values may vary.

Experimental Protocols for Assessing In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound can be determined using various established cell viability and cytotoxicity assays. The following are detailed protocols for commonly used methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Co-culture Cytotoxicity Assay (as applied to an ADC with this compound payload)

This assay is designed to evaluate the cytotoxicity of an ADC carrying the this compound payload in a more complex biological system that includes immune cells.

Materials:

  • Target cancer cell line (e.g., PC9 human non-small cell lung cancer cells) stably expressing a reporter gene (e.g., Green Fluorescent Protein - GFP)

  • Effector immune cells (e.g., primary MART-1-specific CD8 T cells)

  • ADC conjugated with this compound

  • Co-culture medium

  • Fluorescence imaging system (e.g., IncuCyte)

  • Flow cytometer for T-cell activation analysis

Protocol:

  • Cell Seeding: Seed the GFP-expressing cancer cells in a suitable culture plate.

  • Co-culture Setup: After cell attachment, add the effector T cells to the wells to achieve a desired effector-to-target cell ratio.

  • ADC Treatment: Add the ADC-AZ14170133 conjugate to the co-culture at various concentrations.

  • Real-time Imaging: Place the culture plate in a live-cell imaging system and monitor the GFP fluorescence intensity over time (e.g., up to 180 hours). A decrease in GFP intensity indicates a loss of tumor cell viability.

  • T-cell Activation Analysis: At the end of the experiment, harvest the T cells and analyze the expression of activation markers such as NF-κB, NFAT, and AP-1 using flow cytometry. An increase in these markers indicates T-cell activation.

Signaling Pathways and Visualizations

The cytotoxic effect of this compound is mediated through the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis.

DNA Damage Response and Apoptosis Pathway

Inhibition of topoisomerase I by this compound leads to the formation of DNA double-strand breaks during replication. These breaks are recognized by cellular DNA damage sensors, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. Activation of these kinases initiates a signaling cascade that involves the phosphorylation of various downstream targets, including the checkpoint kinase Chk2. Activated Chk2 can then phosphorylate and activate the tumor suppressor protein p53. p53, in turn, can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-9 and caspase-3), and ultimately, the execution of apoptosis.

Unraveling the Bystander Effect of AZ14170133: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a potent topoisomerase I inhibitor payload utilized in the development of antibody-drug conjugates (ADCs), most notably as the cytotoxic component of AZD8205. A critical attribute of this compound is its ability to induce a "bystander effect," a phenomenon where the cytotoxic agent, upon release from the target cancer cell, can diffuse across cell membranes and kill neighboring, antigen-negative cancer cells. This technical guide provides an in-depth exploration of the bystander effect of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

This compound exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2] By binding to the enzyme-DNA complex, this compound prevents the re-ligation of the single-strand breaks created by topoisomerase I.[1][2] This stabilization of the cleavage complex leads to the accumulation of DNA single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication.[1][2] The resulting DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.[3][4]

The Bystander Effect: Extending Cytotoxicity to a Heterogeneous Tumor Microenvironment

The bystander effect of this compound is a key feature that enhances its anti-tumor activity, particularly in heterogeneous tumors where not all cells express the target antigen for the ADC. This effect is contingent on the physicochemical properties of the payload, which allow it to permeate cell membranes. Once the ADC is internalized by an antigen-positive cell and the this compound payload is released, it can diffuse into the tumor microenvironment and kill adjacent antigen-negative cells.

Quantitative Analysis of the Bystander Effect

The bystander killing capacity of ADCs incorporating this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.

Cell Line CombinationADC ConcentrationIncubation TimeBystander Killing (% of control)Reference
HT29-huB7-H4 (B7-H4 positive) & HT29-GFP (B7-H4 negative) (1:1 ratio)200 ng/mL AZD82056 daysSignificant reduction in HT29-GFP cell count[5]

Table 1: In Vitro Bystander Killing Effect of AZD8205.

Xenograft ModelADC DoseTreatment ScheduleTumor Growth Inhibition (%)Reference
Heterogeneous (HT29-huB7-H4:HT29 at 10:90 and 40:60 ratios)Single intravenous bolus doseN/ADose-dependent antitumor activity[5]

Table 2: In Vivo Antitumor Activity of AZD8205 in Heterogeneous Xenograft Models.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for key experiments.

In Vitro Bystander Effect Co-Culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[6][7][8]

Materials:

  • Antigen-positive cell line (e.g., HT29-huB7-H4)

  • Antigen-negative cell line expressing a fluorescent reporter (e.g., HT29-GFP)

  • ADC (e.g., AZD8205)

  • Isotype control ADC

  • Cell culture medium and supplements

  • 96-well plates

  • Flow cytometer or high-content imaging system

Protocol:

  • Seed antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.

  • Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with a serial dilution of the ADC and the isotype control ADC.

  • Incubate for a predetermined period (e.g., 6 days).

  • Harvest the cells and analyze the viability of the antigen-negative (fluorescently labeled) cell population by flow cytometry or imaging.

  • Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the monoculture or those treated with the isotype control.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular medium and can kill cells in a separate culture.[9]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line

  • ADC

  • Cell culture medium

  • Plates for cell culture and medium collection

Protocol:

  • Seed antigen-positive cells and treat with the ADC for a specified time to generate "conditioned medium."

  • Collect the conditioned medium and filter it to remove any cells.

  • Seed antigen-negative cells in a separate plate.

  • Treat the antigen-negative cells with the collected conditioned medium.

  • Assess the viability of the antigen-negative cells after a defined incubation period.

  • A significant reduction in viability compared to cells treated with medium from untreated antigen-positive cells indicates a bystander effect.

Signaling Pathways and Visualizations

The cytotoxic activity of this compound is mediated through the induction of DNA damage and subsequent activation of apoptotic signaling pathways.

This compound-Induced Apoptosis Signaling Pathway

AZ14170133_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (Antigen-Positive) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_bystander Bystander Cell (Antigen-Negative) ADC ADC (e.g., AZD8205) Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome AZ14170133_release This compound Release Lysosome->AZ14170133_release Top1 Topoisomerase I AZ14170133_release->Top1 AZ14170133_diffusion This compound Diffusion AZ14170133_release->AZ14170133_diffusion Top1_complex Stabilized Top1-DNA Cleavage Complex Top1->Top1_complex DNA DNA DNA->Top1_complex DSB DNA Double-Strand Breaks Top1_complex->DSB DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Mitochondria Mitochondria p53->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bystander_Top1 Topoisomerase I AZ14170133_diffusion->Bystander_Top1 Bystander_Top1_complex Stabilized Top1-DNA Cleavage Complex Bystander_Top1->Bystander_Top1_complex Bystander_DNA DNA Bystander_DNA->Bystander_Top1_complex Bystander_DSB DNA Double-Strand Breaks Bystander_Top1_complex->Bystander_DSB Bystander_Apoptosis Apoptosis Bystander_DSB->Bystander_Apoptosis

Caption: this compound signaling pathway.

Experimental Workflow for Bystander Effect Assessment

Bystander_Effect_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment coculture Co-Culture Assay (Antigen+ & Antigen- Cells) adc_treatment ADC Treatment coculture->adc_treatment conditioned_medium Conditioned Medium Assay conditioned_medium->adc_treatment incubation Incubation adc_treatment->incubation viability_assay Viability Assessment (Flow Cytometry/Imaging) incubation->viability_assay data_analysis Data Analysis (% Bystander Killing) viability_assay->data_analysis xenograft Heterogeneous Xenograft Model (Mixed Antigen+ & Antigen- Cells) adc_administration ADC Administration xenograft->adc_administration tumor_monitoring Tumor Volume Monitoring adc_administration->tumor_monitoring efficacy_analysis Efficacy Analysis (Tumor Growth Inhibition) tumor_monitoring->efficacy_analysis

Caption: Experimental workflow for bystander effect.

Conclusion

The bystander effect of this compound is a pivotal characteristic that potentiates its therapeutic efficacy as an ADC payload. Through its ability to diffuse into and eliminate antigen-negative tumor cells, this compound can overcome the challenges posed by tumor heterogeneity. A thorough understanding and robust quantification of this bystander effect, utilizing the experimental protocols and considering the underlying signaling pathways detailed in this guide, are essential for the successful development of ADCs incorporating this potent topoisomerase I inhibitor.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development: A General Guide to Small Molecule Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the conjugation of a small molecule inhibitor to an antibody, a critical process in the development of Antibody-Drug Conjugates (ADCs). As the specific chemical structure of "AZ14170133" is not publicly available, this document will outline the fundamental principles and common methodologies applicable to the conjugation of a generic small molecule payload. Researchers can adapt these protocols based on the specific functional groups present on their molecule of interest.

Introduction to Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs consist of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic small molecule payload, and a chemical linker that connects the antibody to the payload. This targeted delivery system allows for the selective destruction of cancer cells while minimizing systemic toxicity to healthy tissues.

The conjugation strategy is paramount to the success of an ADC. The choice of linker and conjugation chemistry affects the stability, efficacy, and safety of the final product. The most common conjugation methods involve the chemical modification of amino acid residues on the antibody, primarily lysines and cysteines.

Key Components and Considerations for Conjugation

2.1. The Monoclonal Antibody (mAb) The antibody provides specificity to the ADC, directing it to the target cells. The choice of antibody depends on the specific antigen overexpressed on the cancer cells of interest. For conjugation purposes, the key features of the mAb are the accessible amino acid residues that can be chemically modified.

2.2. The Small Molecule Payload The payload is the pharmacologically active component of the ADC. The ideal payload possesses high potency, as only a small amount will be delivered to the target cell. For conjugation, the payload must have a functional group that can react with a linker or directly with the antibody.

2.3. The Linker The linker connects the payload to the antibody. Linkers can be classified as cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the systemic circulation and release the payload upon entering the target cell, often in response to the intracellular environment (e.g., low pH in lysosomes, presence of specific enzymes like cathepsins).

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody within the lysosome.

The choice of linker technology significantly impacts the ADC's therapeutic index.

General Conjugation Strategies

The two most established and widely used non-specific conjugation strategies target lysine (B10760008) and cysteine residues on the antibody.

3.1. Lysine Conjugation Lysine residues are abundant on the surface of antibodies. Their primary amine side chains can be targeted by N-hydroxysuccinimide (NHS) esters, resulting in a stable amide bond.

  • Advantages: Simple and robust chemistry.

  • Disadvantages: Can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can affect pharmacokinetics and efficacy.

3.2. Cysteine Conjugation Cysteine residues can be targeted after the reduction of interchain disulfide bonds in the antibody's hinge region. The resulting free thiol groups can react with maleimide-containing linkers to form a stable thioether bond.

  • Advantages: Allows for more precise control over the DAR, typically yielding DARs of 2, 4, or 8.

  • Disadvantages: The reduction of disulfide bonds can potentially impact the structural integrity and stability of the antibody.

Experimental Protocols

The following are generalized protocols for lysine and cysteine conjugation. Note: These protocols need to be optimized for each specific antibody and small molecule payload.

4.1. Protocol 1: Lysine-Based Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of a hypothetical NHS-ester activated payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester activated payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is amine-free (e.g., no Tris).

  • Payload Preparation:

    • Dissolve the NHS-ester activated payload in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the payload-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 payload-to-antibody).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using SEC or TFF.

    • The final ADC should be in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).

4.2. Protocol 2: Cysteine-Based Conjugation via Maleimide (B117702) Chemistry

This protocol outlines the conjugation of a maleimide-activated payload to the thiol groups of a partially reduced monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated payload

  • DMSO

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Quenching Solution: N-acetylcysteine or L-cysteine

  • Purification System: SEC or TFF

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Buffer exchange the mAb into the Reaction Buffer to a concentration of 5-10 mg/mL.

    • Add a 2-3 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Payload Preparation:

    • Dissolve the maleimide-activated payload in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Immediately after the removal of TCEP, add the payload-linker solution to the reduced antibody at a specific molar ratio (e.g., 1.5-2.0 molar excess of payload per free thiol).

    • Incubate the reaction mixture at room temperature for 1 hour in the dark.

  • Quenching:

    • Add a 2-3 fold molar excess of the Quenching Solution over the initial amount of maleimide payload to cap any unreacted thiol groups on the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC or TFF to remove unreacted payload and other small molecules.

    • Buffer exchange the final ADC into a suitable formulation buffer.

Data Presentation and Characterization

After conjugation, the ADC must be thoroughly characterized to ensure quality and consistency.

Table 1: Key Parameters for ADC Characterization

ParameterMethodTypical ValuesPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)Lysine: 2-4; Cysteine: 2, 4, 8Determines the average number of payload molecules per antibody.
Purity Size-Exclusion Chromatography (SEC)>95% monomerAssesses the level of aggregation and fragmentation.
Concentration UV-Vis Spectroscopy (A280)1-20 mg/mLDetermines the final concentration of the ADC.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)IC50 in the nM rangeMeasures the potency of the ADC against target cancer cells.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)Similar to unconjugated mAbConfirms that conjugation did not impair the antibody's ability to bind its target.

Visualization of Workflows and Pathways

6.1. Experimental Workflow for ADC Conjugation

The following diagram illustrates the general workflow for the production and characterization of an ADC.

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Formulation cluster_characterization Characterization mAb Monoclonal Antibody Reduction Reduction (for Cys) mAb->Reduction If Cys conjugation Conjugation Conjugation Reaction mAb->Conjugation If Lys conjugation Payload Small Molecule Payload-Linker Payload->Conjugation Reduction->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification Formulation Buffer Exchange & Formulation Purification->Formulation DAR DAR Analysis Formulation->DAR Purity Purity Analysis Formulation->Purity Potency In Vitro Potency Formulation->Potency

General workflow for the conjugation and characterization of an ADC.

6.2. Hypothetical Signaling Pathway Targeted by an ADC

This diagram illustrates a hypothetical mechanism of action for an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) RTK Receptor Tyrosine Kinase (RTK) ADC->RTK 1. Binding Internalization Internalization RTK->Internalization 2. Receptor-mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Application Notes and Protocols for the Creation of an Antibody-Drug Conjugate (ADC) with AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides a comprehensive guide for the creation and preclinical evaluation of an ADC utilizing AZ14170133, a linker-payload entity. This compound comprises a potent topoisomerase I inhibitor, AZ14170132, and a linker featuring a maleimide (B117702) group for covalent attachment to an antibody. The topoisomerase I inhibitor payload induces cell death by trapping the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis.

This protocol will detail the necessary steps for antibody preparation, conjugation with this compound, purification of the resulting ADC, and its subsequent characterization and in vitro evaluation.

Data Presentation

Table 1: Key Specifications of this compound

ParameterValueReference
Payload Type Topoisomerase I Inhibitor (Camptothecin analog)
Linker Type Val-Ala-PEG8 with a maleimide group
Molecular Weight 1148.26 g/mol
Solubility Soluble in DMSO (up to 100 mg/mL)
Storage -20°C, sealed, away from moisture and light

Table 2: Representative Preclinical Data for an ADC Utilizing this compound (AZD8205)

ParameterResultReference
Target B7-H4
Drug-to-Antibody Ratio (DAR) ~8
In Vitro Cytotoxicity (IC50) Potent activity in B7-H4 positive cell lines
In Vivo Efficacy 69% overall response rate in PDX models (3.5 mg/kg, single dose)

Experimental Protocols

I. Antibody Preparation and Reduction

This protocol describes the partial reduction of interchain disulfide bonds within a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials:

  • Monoclonal Antibody (mAb) of interest (e.g., anti-B7-H4)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Desalting columns (e.g., Sephadex G-25) or centrifugal concentrators (30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.

  • Reduction with TCEP:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.

    • Add a 10 to 20-fold molar excess of TCEP to the antibody solution. The exact ratio may need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Removal of Excess TCEP:

    • Immediately following incubation, remove the excess TCEP. This is a critical step to prevent interference with the subsequent maleimide conjugation.

    • This can be achieved using a desalting column equilibrated with conjugation buffer or by buffer exchange using a centrifugal concentrator.

II. Conjugation of this compound to the Reduced Antibody

This protocol details the conjugation of the maleimide-containing this compound to the generated thiol groups on the antibody.

Materials:

  • Reduced monoclonal antibody from Step I

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer (as in Step I)

Procedure:

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Adjust the concentration of the reduced antibody to 2.5 mg/mL with conjugation buffer.

    • Add the this compound stock solution to the reduced antibody solution. A molar excess of this compound (e.g., 1.5 to 2-fold excess over available thiols) is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Quenching the Reaction (Optional):

    • To cap any unreacted thiol groups, a quenching agent such as N-acetylcysteine can be added in molar excess.

III. ADC Purification

Purification is essential to remove unconjugated this compound and any aggregated protein. Size Exclusion Chromatography (SEC) is a widely used method for this purpose.

Materials:

  • Crude ADC reaction mixture from Step II

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • HPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Purification:

    • Load the crude ADC reaction mixture onto the equilibrated SEC column.

    • Elute the ADC with the purification buffer at a flow rate appropriate for the column.

    • Monitor the elution profile by absorbance at 280 nm. The first major peak corresponds to the purified ADC, while later smaller peaks represent unconjugated payload-linker and other small molecules.

  • Fraction Collection and Pooling:

    • Collect fractions corresponding to the ADC peak.

    • Pool the purified ADC fractions.

  • Concentration and Buffer Exchange:

    • If necessary, concentrate the purified ADC and exchange the buffer to a suitable formulation buffer using centrifugal concentrators.

IV. ADC Characterization

A. Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of cysteine-linked ADCs.

Materials:

  • Purified ADC

  • HIC column

  • HIC Mobile Phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • HIC Mobile Phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • HIC Analysis:

    • Inject the ADC sample onto the HIC column.

    • Elute with a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).

    • Monitor the chromatogram at 280 nm. Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will be resolved based on their hydrophobicity.

  • DAR Calculation:

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

B. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC is also used to assess the level of aggregation in the final ADC product.

Procedure:

  • SEC Analysis:

    • Inject the purified ADC onto a calibrated SEC column.

    • Elute with a suitable mobile phase (e.g., PBS).

  • Data Analysis:

    • Integrate the peak areas. The main peak represents the monomeric ADC, while earlier eluting peaks correspond to aggregates.

    • The percentage of aggregation can be calculated from the peak areas.

V. In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines. The MTT or XTT assay is a common method for this purpose.

Materials:

  • Target antigen-positive cancer cell line (e.g., a B7-H4 expressing line for an anti-B7-H4 ADC)

  • Antigen-negative cancer cell line (as a control)

  • Complete cell culture medium

  • Purified ADC

  • Unconjugated antibody (as a control)

  • Free payload (AZ14170132, if available)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium and add the different concentrations of the test articles to the cells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT/XTT Assay:

    • Follow the manufacturer's protocol for the MTT or XTT assay to determine cell viability. This typically involves adding the reagent, incubating, and then measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

ADC_Creation_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) crude_ADC Crude ADC Mixture reduced_mAb->crude_ADC This compound This compound (Maleimide-Payload) This compound->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC Size Exclusion Chromatography (SEC) DAR_analysis DAR Analysis (HIC) purified_ADC->DAR_analysis Aggregation_analysis Aggregation Analysis (SEC) purified_ADC->Aggregation_analysis cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) purified_ADC->cytotoxicity_assay

Caption: Experimental workflow for the creation and evaluation of an ADC with this compound.

Topoisomerase_I_Inhibitor_Pathway Top1_inhibitor Topoisomerase I Inhibitor (e.g., AZ14170132) Stabilized_complex Stabilized Ternary Complex Top1_inhibitor->Stabilized_complex Binds to Top1_DNA_complex Topoisomerase I - DNA Cleavage Complex Top1_DNA_complex->Stabilized_complex Forms DSB DNA Double-Strand Breaks Stabilized_complex->DSB Replication_fork Advancing Replication Fork Replication_fork->DSB Collision with Stabilized Complex DDR DNA Damage Response (ATM, ATR, DNA-PK) DSB->DDR Activates Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_cycle_arrest Induces Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Signaling pathway of Topoisomerase I inhibitor-induced apoptosis.

AZ14170133 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14170133 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor payload connected to a linker for attachment to a monoclonal antibody. Topoisomerase I is a crucial enzyme in DNA replication and transcription, making it a prime target for anticancer therapies. Inhibition of topoisomerase I leads to DNA damage and subsequent cell death in rapidly dividing cancer cells. These application notes provide detailed information on the solubility, preparation for experimental use, and protocols for in vitro and in vivo studies involving this compound.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.

Table 1: Solubility and Storage of this compound

ParameterValueNotes
Molecular Formula C₅₇H₇₇N₇O₁₈
Molecular Weight 1148.26 g/mol
Appearance White to yellow solid
Solubility DMSO: ≥ 100 mg/mL (≥ 87.09 mM)Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
Storage (Solid) -20°C, sealed from light and moisture
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]Aliquot to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action: Topoisomerase I Inhibition

The payload of this compound is a topoisomerase I inhibitor. Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The inhibitor stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into cytotoxic double-strand breaks upon collision with the replication fork, ultimately triggering apoptosis.

Topoisomerase_I_Inhibition Mechanism of Action of this compound Payload cluster_0 Normal DNA Replication/Transcription cluster_1 Inhibition by this compound Payload Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Transient single-strand nick and re-ligation Topoisomerase_I Topoisomerase I Topoisomerase_I->Supercoiled_DNA Binds Stabilized_Complex Stabilized Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Stabilized_Complex AZ14170133_Payload Topoisomerase I Inhibitor (from this compound) AZ14170133_Payload->Stabilized_Complex Stabilizes Single_Strand_Break Single-Strand Break Accumulation Stabilized_Complex->Single_Strand_Break Prevents re-ligation Double_Strand_Break Replication Fork Collision & Double-Strand Break Single_Strand_Break->Double_Strand_Break Apoptosis Cell Cycle Arrest & Apoptosis Double_Strand_Break->Apoptosis

Topoisomerase I inhibitor action.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound solid

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Ultrasonic water bath

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution, dissolve 11.48 mg of this compound in 1 mL of DMSO.

  • Add the calculated volume of DMSO to the vial.

  • If necessary, sonicate the solution in a water bath to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound when conjugated to an antibody targeting a specific cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen for the intended antibody) and a negative control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound-ADC in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by the this compound-ADC.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound-ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the this compound-ADC at concentrations around the IC₅₀ value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow General Experimental Workflow for this compound-ADC Evaluation Start Start: this compound Drug-Linker Antibody_Selection Antibody Selection (Targeting a tumor-specific antigen) Start->Antibody_Selection Conjugation Conjugation of this compound to Antibody to form ADC Antibody_Selection->Conjugation In_Vitro_Testing In Vitro Characterization Conjugation->In_Vitro_Testing Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Testing->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) In_Vitro_Testing->Apoptosis_Assay In_Vivo_Testing In Vivo Efficacy Studies Cytotoxicity_Assay->In_Vivo_Testing Apoptosis_Assay->In_Vivo_Testing Xenograft_Model Tumor Xenograft Model Establishment In_Vivo_Testing->Xenograft_Model Dosing ADC Administration (e.g., intravenous) Xenograft_Model->Dosing Monitoring Tumor Growth Monitoring & Toxicity Assessment Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor weight, IHC) Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Workflow for ADC evaluation.
In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound-ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Tumor cells for implantation

  • This compound-ADC

  • Sterile vehicle for injection (e.g., saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound-ADC in a sterile vehicle. The dosing and schedule will need to be optimized, but a starting point could be a single intravenous injection. For example, a related ADC, AZD8205, was administered as a single 3.5 mg/kg dose in patient-derived xenograft models.[2]

  • Administer the ADC or vehicle control to the respective groups.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Data Interpretation and Troubleshooting

  • Solubility Issues: If this compound does not fully dissolve in DMSO, gentle warming and sonication can be applied. Ensure the use of anhydrous DMSO to prevent hydrolysis.

  • In Vitro Variability: Inconsistent results in cell-based assays can arise from variations in cell density, passage number, and drug preparation. Maintain consistent cell culture practices.

  • In Vivo Toxicity: If significant weight loss or other signs of toxicity are observed in animal studies, the dose and/or frequency of administration may need to be reduced.

These protocols provide a foundation for the preclinical evaluation of this compound and its corresponding ADCs. Optimization of these protocols for specific antibodies, cell lines, and tumor models will be necessary to achieve the most accurate and relevant results.

References

Designing Cell-Based Assays for Antibody-Drug Conjugates Featuring the Topoisomerase I Inhibitor Payload AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

AZ14170133 is a potent topoisomerase I inhibitor payload designed for targeted delivery to cancer cells via antibody-drug conjugates (ADCs). Its mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription. This leads to DNA damage and ultimately, apoptotic cell death. This application note provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of ADCs utilizing the this compound payload, such as AZD8205, which targets the B7-H4 antigen. The assays described herein are crucial for the preclinical assessment of ADC candidates in drug development.

Mechanism of Action and Signaling Pathway

Antibody-drug conjugates armed with this compound, a topoisomerase I inhibitor, function by binding to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex into the cell. Once inside, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the this compound payload is cleaved. The released this compound then translocates to the nucleus and inhibits topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork, are converted into double-strand breaks. The resulting DNA damage activates cell cycle arrest and ultimately induces apoptosis, or programmed cell death.

AZ14170133_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC ADC (e.g., AZD8205) with this compound payload Antigen Tumor Cell Surface Antigen (e.g., B7-H4) ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (this compound) Lysosome->Payload_Release Linker Cleavage Topoisomerase_I Topoisomerase I Inhibition Payload_Release->Topoisomerase_I Nuclear Translocation DNA_Damage DNA Damage (Single & Double Strand Breaks) Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action for an ADC with the this compound payload.

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxicity of AZD8205, an ADC utilizing the this compound payload, across various cancer cell lines. This data is essential for identifying sensitive cancer types and for the selection of appropriate cell models for further mechanistic studies. While specific IC50 values for a broad panel of cell lines are not publicly available in a consolidated format, clinical trial data has shown that AZD8205 induces partial responses in patients with ovarian, breast, and endometrial cancers, indicating its activity in these indications.

Cell Line Cancer Type Target Antigen Reported Activity of AZD8205 Reference
Ovarian Cancer Cell LinesOvarian CancerB7-H4Partial Responses in Clinical Trials
Breast Cancer Cell LinesBreast CancerB7-H4Partial Responses in Clinical Trials
Endometrial Cancer Cell LinesEndometrial CancerB7-H4Partial Responses

Application Notes and Protocols for Combining AZ14170133 (as part of AZD8205) and WEE1 Inhibitors with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a critical network of cellular pathways that repair DNA lesions, maintaining genomic stability. Cancer cells often exhibit DDR deficiencies, making them reliant on remaining repair pathways for survival. This dependency creates therapeutic opportunities for synthetic lethality, where inhibiting a compensatory DDR pathway leads to cancer cell-specific death. This document provides detailed application notes and protocols for two promising combination strategies targeting the DDR:

  • AZD8205 (an antibody-drug conjugate containing the topoisomerase I inhibitor payload AZ14170133) in combination with a PARP1-selective inhibitor (AZD5305).

  • A WEE1 inhibitor (Adavosertib/AZD1775) in combination with a PARP inhibitor (Olaparib).

These combinations leverage different mechanisms to induce overwhelming DNA damage and prevent its repair, leading to synergistic anti-tumor activity.

Part 1: AZD8205 (with this compound payload) and PARP Inhibitor Combination

Scientific Rationale

AZD8205 is an antibody-drug conjugate (ADC) that targets B7-H4, a transmembrane protein overexpressed in various solid tumors, and delivers the topoisomerase I inhibitor (TOP1i) payload, this compound.[1][2][3] TOP1i's induce single-strand breaks (SSBs) that can be converted into double-strand breaks (DSBs) during DNA replication. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for sensing and repairing SSBs.

Inhibition of PARP1 with a selective inhibitor like AZD5305 prevents the repair of SSBs, leading to their accumulation. When combined with the TOP1i payload from AZD8205, this dual mechanism results in a massive burden of unrepaired DNA damage, leading to synthetic lethality, especially in tumors with existing homologous recombination repair (HRR) deficiencies.[1][2][3] Furthermore, this combination has shown efficacy in sensitizing tumors with low B7-H4 expression and overcoming resistance to PARP inhibitors.[1][2][3]

Signaling Pathway and Mechanism of Action

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cluster_2 DNA Replication & Repair AZD8205 AZD8205 (ADC) B7H4 B7-H4 Receptor AZD8205->B7H4 Binding Internalization Internalization B7H4->Internalization Lysosome Lysosome Internalization->Lysosome This compound This compound (TOP1i Payload) Lysosome->this compound Cleavage & Release TOP1 Topoisomerase I This compound->TOP1 Inhibition DNA DNA SSB Single-Strand Break (SSB) DNA->SSB during replication TOP1->DNA Replication DNA Replication SSB->Replication PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR Apoptosis Apoptosis DSB->Apoptosis unrepaired SSB_Repair SSB Repair PARP1->SSB_Repair SSB_Repair->DNA Repair HRR->DNA Repair AZD5305 AZD5305 (PARP1 Inhibitor) AZD5305->PARP1 Inhibition

Caption: Mechanism of synergy between AZD8205 and a PARP1 inhibitor.

Quantitative Data from Preclinical Studies

The combination of AZD8205 and AZD5305 has demonstrated significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models.

Table 1: In Vivo Efficacy of AZD8205 in Triple-Negative Breast Cancer (TNBC) PDX Models [1][2][3]

PDX ModelB7-H4 Expression (Mean Optical Density)Homologous Recombination Deficiency (HRD) StatusBest Response to AZD8205 (3.5 mg/kg, single dose) (% Change in Tumor Volume)
HBCx-30HighDeficient-95% (Complete Response)
HBCx-8ModerateProficient-70% (Partial Response)
HBCx-10LowProficient+20% (Stable Disease)
Overall (26 models) Variable Variable 69% Overall Response Rate

Table 2: Combination Efficacy of AZD8205 and AZD5305 in a PARP Inhibitor-Resistant PDX Model [1][2][3]

Treatment GroupDosingBest Response (% Change in Tumor Volume)
Vehicle-> +100% (Progressive Disease)
AZD8205 (3.5 mg/kg)Single IV dose+30% (Stable Disease)
AZD5305 (0.1 mg/kg)Daily oral gavage> +100% (Progressive Disease)
AZD8205 + AZD5305 Combination -80% (Partial Response)
Experimental Protocols

This protocol outlines the general procedure for evaluating the in vivo efficacy of AZD8205 alone and in combination with AZD5305 in PDX models.

start Establish PDX Tumors in Immunodeficient Mice randomize Randomize Mice into Treatment Groups start->randomize treatment Administer Treatment: - Vehicle - AZD8205 (IV) - AZD5305 (Oral) - Combination randomize->treatment monitor Monitor Tumor Volume and Body Weight treatment->monitor endpoint Endpoint: Tumor Progression or Predefined Study End monitor->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis cluster_0 DNA Damage & Repair cluster_1 Cell Cycle Control DNA DNA SSB Single-Strand Break (SSB) DNA->SSB Damage DSB Double-Strand Break (DSB) SSB->DSB During Replication PARP PARP SSB->PARP recruits G2M_Checkpoint G2/M Checkpoint DSB->G2M_Checkpoint activates SSB_Repair SSB Repair PARP->SSB_Repair WEE1 WEE1 Kinase G2M_Checkpoint->WEE1 activates CDK1 CDK1 WEE1->CDK1 Inhibits Mitosis Mitosis CDK1->Mitosis promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis premature entry Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP Inhibition Adavosertib Adavosertib (WEE1 Inhibitor) Adavosertib->WEE1 Inhibition start Seed Cells in 96-well Plates treat Treat with Serial Dilutions of: - Drug A (PARPi) - Drug B (WEE1i) - Combination (Fixed Ratio) start->treat incubate Incubate for 72-96 hours treat->incubate viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) incubate->viability calculate Calculate IC50 and Combination Index (CI) viability->calculate

References

Application Note: Flow Cytometry Analysis of B7-H4-Targeting ADC (AZ14170133-based) Binding to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to antigen-expressing tumor cells. A critical determinant of an ADC's efficacy and safety is its ability to bind specifically and efficiently to its target on the cancer cell surface. B7 homolog 4 (B7-H4), a transmembrane protein and member of the B7 family, is a promising ADC target.[1][2][3] While its expression is limited in healthy tissues, B7-H4 is overexpressed in a wide range of solid tumors, including breast, ovarian, and lung cancers, where its expression is often correlated with a poor prognosis.[4][5] B7-H4 acts as a co-inhibitory signal, suppressing T-cell activation and proliferation, thereby helping cancer cells evade immune surveillance.[1][3][6][7]

This application note provides a detailed protocol for quantifying the binding of a B7-H4-targeting ADC, which utilizes the topoisomerase I inhibitor payload AZ14170133, to the surface of cancer cells using flow cytometry. This method is essential for characterizing ADC candidates, determining binding affinity (EC50), and confirming specificity, which are crucial steps in preclinical development.

Principle of the Assay

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a population of cells. For ADC binding analysis, the ADC is either directly conjugated to a fluorophore or detected by a fluorescently-labeled secondary antibody. As cells expressing the target antigen pass through the laser of a flow cytometer, the fluorophore is excited and emits light. The intensity of this emitted light is proportional to the number of ADC molecules bound to each cell. By analyzing a population of cells, this method provides quantitative data on binding, including the percentage of target-positive cells and the mean fluorescence intensity (MFI), which reflects the antigen density. These values can be used to generate a binding curve and calculate the half-maximal effective concentration (EC50).

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • B7-H4 Positive: SKBR3 (human breast cancer), MDA-MB-468 (human breast cancer), OVCAR5 (human ovarian cancer).[8][9]

    • B7-H4 Negative: 4T1 (murine breast cancer) or another validated B7-H4 negative line.

  • Antibodies and Reagents:

    • B7-H4-ADC-AZ14170133 (fluorescently labeled, e.g., with Alexa Fluor 488)

    • Isotype Control ADC (fluorescently labeled at the same F/P ratio)

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

    • Viability Dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain)

    • Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

  • Equipment:

    • Flow Cytometer (e.g., BD FACSCanto™, Cytek® Aurora)

    • Laminar Flow Hood

    • Centrifuge

    • Hemocytometer or automated cell counter

    • 96-well U-bottom plates

Cell Preparation
  • Culture B7-H4 positive and negative cells in their recommended media to approximately 80% confluency.

  • Harvest cells using a gentle, non-enzymatic dissociation solution if adherent.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

  • Count the cells and adjust the concentration to 2 x 10^6 cells/mL in staining buffer. Maintain cells on ice.

ADC Staining Protocol
  • Add 100 µL of the cell suspension (200,000 cells) to the wells of a 96-well U-bottom plate.

  • (Optional but recommended) If cells are known to express Fc receptors, add Fc block and incubate for 10-15 minutes on ice.

  • Prepare serial dilutions of the fluorescently labeled B7-H4 ADC and the isotype control ADC in cold staining buffer. A typical concentration range for EC50 determination is from 0.01 nM to 500 nM.

  • Add 50 µL of the diluted ADCs or controls to the appropriate wells.

  • Incubate the plate for 60-90 minutes on ice, protected from light.

  • Wash the cells three times with 200 µL of cold staining buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • After the final wash, resuspend the cell pellet in 200 µL of staining buffer containing a viability dye at the manufacturer's recommended concentration.

  • Incubate for 15-20 minutes on ice, protected from light, before data acquisition.

Flow Cytometry Acquisition and Analysis
  • Set up the flow cytometer using unstained and single-color compensation controls to establish appropriate voltage settings and correct for spectral overlap.

  • Gate on the single, live cell population using forward scatter (FSC) and side scatter (SSC) properties, followed by the viability dye signal.

  • Acquire a minimum of 10,000-20,000 live, single-cell events for each sample.

  • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).

  • Record the Median Fluorescence Intensity (MFI) of the fluorescent channel for the gated cell population for each ADC concentration.

Data Presentation

The quantitative data should be summarized to compare the binding characteristics of the B7-H4 ADC on target-positive and target-negative cells.

Table 1: Hypothetical Binding Data for B7-H4-ADC-AZ14170133

Cell LineB7-H4 ExpressionMax MFIMFI (Isotype Control)EC50 (nM)% B7-H4 Positive Cells (at saturation)
SKBR3 Positive15,8001505.298%
OVCAR5 Positive9,5001457.895%
4T1 Negative210155N/A< 2%

MFI: Median Fluorescence Intensity. EC50 values are calculated by plotting MFI against the log of the ADC concentration and fitting the data to a four-parameter logistic curve.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_stain ADC Staining cluster_acq Data Acquisition & Analysis p1 Culture B7-H4+ & B7-H4- Cells p2 Harvest & Wash Cells p1->p2 p3 Resuspend & Count p2->p3 s1 Aliquot Cells to Plate p3->s1 s2 Add Serial Dilutions of ADC s1->s2 s3 Incubate on Ice (60-90 min) s2->s3 s4 Wash Cells (3x) s3->s4 s5 Add Viability Dye s4->s5 a1 Acquire on Flow Cytometer s5->a1 a2 Gate Live, Single Cells a1->a2 a3 Extract MFI Values a2->a3 a4 Plot Data & Calculate EC50 a3->a4

Caption: Flowchart of the ADC binding assay protocol.

B7-H4 Signaling Pathway Diagram

G cluster_tumor Tumor Cell cluster_tcell T-Cell b7h4 B7-H4 receptor Unknown Receptor b7h4->receptor Binding inhibition Inhibition of T-Cell Function receptor->inhibition proliferation Decreased Proliferation inhibition->proliferation cytokines Reduced Cytokine Production (IL-2, IFN-γ) inhibition->cytokines cytotoxicity Impaired Cytotoxicity inhibition->cytotoxicity

Caption: Simplified B7-H4 co-inhibitory signaling pathway.

Conclusion

This application note provides a comprehensive and robust protocol for assessing the binding of a B7-H4-targeting ADC using flow cytometry. The described methodology allows for the precise determination of binding specificity and apparent affinity (EC50), which are indispensable parameters for the characterization and selection of lead ADC candidates. By employing both target-positive and target-negative cell lines, this assay ensures that the observed binding is specific to the B7-H4 antigen. Accurate characterization of the ADC-antigen interaction is a foundational step for the successful development of novel, targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during antibody conjugation experiments. While tailored for a general audience, these principles can be applied to specific antibodies like AZ14170133.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation efficiency?

Low conjugation efficiency can stem from several factors, including suboptimal antibody concentration, inappropriate buffer composition, incorrect molar ratios of the antibody to the label, and issues with the quality of the antibody itself. The pH of the reaction buffer is also a critical parameter, as it can influence the reactivity of both the antibody and the label.

Q2: How can I determine the degree of labeling (DOL) for my conjugated antibody?

The degree of labeling, also known as the label-to-antibody ratio, is typically determined using spectrophotometry. This involves measuring the absorbance of the conjugated antibody at two different wavelengths: one for the antibody (usually 280 nm) and one for the specific label. The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the label.

Q3: My conjugated antibody shows high background signal in my assay. What could be the cause?

High background signal is often due to the presence of unconjugated, free label in the final product. This can be resolved by implementing a thorough purification step after the conjugation reaction to remove any excess label. Another potential cause is the formation of antibody aggregates, which can be addressed by optimizing the conjugation conditions and including a final centrifugation or filtration step.

Q4: Can the conjugation process affect the binding affinity of my antibody?

Yes, the conjugation process can potentially impact the antibody's binding affinity. Attaching a label to the antigen-binding site (Fab region) of the antibody can sterically hinder its interaction with the target antigen. To mitigate this, it is advisable to use conjugation chemistries that target regions of the antibody less likely to be involved in antigen binding, such as the Fc region.

Troubleshooting Guides

Issue 1: Low Yield of Conjugated Antibody

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal pH of Reaction Buffer Ensure the pH of the buffer is within the optimal range for the chosen conjugation chemistry. For amine-reactive labeling (e.g., NHS esters), a pH of 8.0-9.0 is generally recommended.
Presence of Interfering Substances Buffers containing primary amines (e.g., Tris) or preservatives (e.g., sodium azide) can compete with the antibody for the label. Purify the antibody using dialysis or a desalting column to exchange it into a suitable conjugation buffer (e.g., PBS).
Incorrect Molar Ratio Optimize the molar ratio of the label to the antibody. A common starting point is a 20-fold molar excess of the label, but this may need to be adjusted based on the specific antibody and label.
Antibody Quality The presence of aggregated or denatured antibody can lead to poor conjugation. Assess the purity and integrity of the antibody using techniques like SDS-PAGE or size-exclusion chromatography.
Issue 2: Precipitate Formation During Conjugation

Possible Causes & Solutions

CauseRecommended Solution
High Antibody Concentration High concentrations of antibody can sometimes lead to aggregation and precipitation during the labeling reaction. Try reducing the antibody concentration.
Solvent Incompatibility If the label is dissolved in an organic solvent (e.g., DMSO), adding it too quickly to the aqueous antibody solution can cause precipitation. Add the label dropwise while gently vortexing the antibody solution.
Inappropriate Buffer Conditions Suboptimal pH or high salt concentrations can contribute to protein precipitation. Ensure the buffer composition is appropriate for the antibody.

Experimental Protocols

Protocol 1: Dialysis for Buffer Exchange
  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load the antibody solution into the dialysis tubing and securely close both ends.

  • Immerse the dialysis tubing in a large volume of the desired conjugation buffer (e.g., 1L of PBS for a 1-2 mL antibody sample).

  • Stir the buffer gently at 4°C for at least 4 hours.

  • Change the buffer and continue dialysis overnight at 4°C.

  • Recover the antibody sample from the dialysis tubing.

Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the conjugated antibody solution at 280 nm (A280) and the wavelength corresponding to the maximum absorbance of the label (Amax).

  • Calculate the concentration of the antibody using the following formula:

    • Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_antibody

    • Where CF is the correction factor for the label's absorbance at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody.

  • Calculate the concentration of the label using the following formula:

    • Label Concentration (M) = Amax / ε_label

    • Where ε_label is the molar extinction coefficient of the label.

  • Calculate the DOL:

    • DOL = Label Concentration (M) / Antibody Concentration (M)

Visual Guides

cluster_start Start cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_qc Quality Control cluster_end End Product Start Antibody + Label Buffer Optimize Buffer (pH, Purity) Start->Buffer MolarRatio Optimize Molar Ratio Buffer->MolarRatio Purification Remove Free Label (Dialysis, Chromatography) MolarRatio->Purification DOL Determine DOL (Spectrophotometry) Purification->DOL BindingAssay Assess Binding Affinity (ELISA, Flow Cytometry) DOL->BindingAssay End Conjugated Antibody BindingAssay->End

Caption: A typical workflow for antibody conjugation experiments.

Troubleshooting Low Conjugation Efficiency BufferIssue Suboptimal Buffer (pH, Contaminants) Troubleshooting->BufferIssue RatioIssue Incorrect Molar Ratio Troubleshooting->RatioIssue QualityIssue Poor Antibody Quality Troubleshooting->QualityIssue SolutionBuffer Buffer Exchange (Dialysis) BufferIssue->SolutionBuffer Solution SolutionRatio Titrate Label Concentration RatioIssue->SolutionRatio Solution SolutionQuality Assess Antibody Purity (SDS-PAGE) QualityIssue->SolutionQuality Solution

Caption: Troubleshooting logic for low antibody conjugation efficiency.

Technical Support Center: Overcoming Off-Target Toxicity of AZ14170133 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target toxicities associated with Antibody-Drug Conjugates (ADCs) utilizing the AZ14170133 payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a drug-linker conjugate used in the creation of ADCs. It comprises a topoisomerase I inhibitor (TOP1i) payload linked to an antibody.[1][2] The ADC, such as AZD8205, is designed to bind to specific proteins on tumor cells (like B7-H4 for AZD8205), be internalized, and then release the TOP1i warhead.[1][3] This payload interferes with DNA replication, leading to DNA damage and ultimately, cell death.[1][3]

Q2: What are the known off-target toxicities associated with ADCs using a topoisomerase I inhibitor payload like this compound?

Clinical trial data for AZD8205, an ADC containing the this compound payload, has provided insights into its safety profile. The most common treatment-related adverse events (grade 3 or higher) observed in the first-in-human Phase I/II BLUESTAR trial were hematological toxicities.[4][5] These include neutropenia, anemia, and a decrease in white blood cell count.[4][5] These off-target effects are generally considered manageable through dose delays and reductions.[4][5]

Quantitative Data Summary

The following table summarizes the key treatment-related adverse events (Grade ≥3) from the interim analysis of the BLUESTAR Phase I/II trial for AZD8205.

Adverse Event (Grade ≥3)Frequency (%)
Neutropenia34%
Anemia17%
Decreased White Blood Cell Count17%
Data from the interim analysis of the first-in-human Phase I/II BLUESTAR trial as of the 2024 European Society for Medical Oncology (ESMO) Congress.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments with ADCs containing the this compound payload.

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

  • Question: We are observing significant variability in the IC50 values for our this compound-containing ADC between experiments using the same cell line. What are the potential causes and solutions?

  • Answer: Inconsistent IC50 values are a frequent challenge in ADC in vitro potency assays.[6] The variability can be due to several factors related to the ADC, cell culture conditions, and the assay protocol itself. Since topoisomerase I inhibitors like the this compound payload primarily affect replicating cells, the health and proliferative state of your cells are critical.

    • Troubleshooting Steps:

      • ADC Quality and Handling:

        • Aggregation: ADCs can aggregate, which can impact their potency. Visually inspect your ADC solution for precipitates before use. Consider characterizing the aggregation state using techniques like size-exclusion chromatography (SEC).[6]

        • Stability: While the payload itself may be stable, the entire ADC construct can degrade.[6] It is advisable to perform stability studies of your ADC in the assay medium to ensure its integrity throughout the experiment.

      • Cell Culture Conditions:

        • Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.

        • Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as this can significantly affect the final assay readout.[6]

      • Assay Protocol:

        • Incubation Time: The duration of ADC exposure is critical for payloads that target DNA replication.[7] Ensure a consistent and sufficiently long incubation time to observe the cytotoxic effects.

        • Reagent Quality: Use fresh, high-quality reagents for your cytotoxicity assay (e.g., MTT, CellTiter-Glo).

Issue 2: Lower than Expected Bystander Effect in Co-Culture Assays

  • Question: Our in vitro co-culture experiments are showing a minimal bystander killing effect with our this compound-containing ADC. What could be the reason?

  • Answer: The bystander effect, where the payload released from a target cell kills adjacent non-target cells, is a key feature of many ADCs with cleavable linkers.[7][8] A lower-than-expected effect can be due to issues with the experimental setup or the intrinsic properties of the payload and cell lines used.

    • Troubleshooting Steps:

      • Payload Permeability: The bystander effect is dependent on the ability of the released payload to cross cell membranes.[8] While topoisomerase I inhibitors like those derived from this compound are generally membrane-permeable, their efficiency can vary.

      • Co-Culture Ratio and Seeding: The ratio of antigen-positive to antigen-negative cells is critical.[8] Experiment with different ratios to find the optimal condition for observing the bystander effect. Ensure that the cells are seeded in a way that allows for close proximity between the two cell populations.

      • Assay Duration: The bystander effect may take time to become apparent. Extend the incubation period of your co-culture assay to allow for sufficient payload release, diffusion, and induction of cell death in the bystander cells.

      • Quantification Method: Ensure your method for quantifying the viability of the antigen-negative cells is accurate and specific. Using fluorescently labeled (e.g., GFP-expressing) antigen-negative cells can help in their specific identification and quantification.[8]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of an this compound-containing ADC on both antigen-positive and antigen-negative cell lines.[7][9]

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

    • Complete cell culture medium

    • ADC with this compound payload

    • Unconjugated antibody (as a control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Harvest and count Ag+ and Ag- cells.

      • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

      • Incubate overnight to allow for cell attachment.

    • ADC Treatment:

      • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

      • Remove the medium from the wells and add 100 µL of the different ADC concentrations.

      • Include untreated cells as a control.

    • Incubation:

      • Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[10]

    • MTT Assay:

      • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

    • Data Acquisition:

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the untreated control.

      • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Bystander Effect Assay (Co-culture Method)

This protocol evaluates the ability of the released this compound payload to kill neighboring antigen-negative cells.[8]

  • Materials:

    • Antigen-positive (Ag+) cell line

    • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

    • Complete cell culture medium

    • ADC with this compound payload

    • 96-well plates

    • Fluorescence plate reader or imaging system

  • Procedure:

    • Cell Seeding:

      • Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium.[10]

      • As a control, seed GFP-Ag- cells alone.

      • Incubate overnight.

    • ADC Treatment:

      • Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

    • Incubation:

      • Incubate for 72-120 hours.[10]

    • Data Acquisition:

      • Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.

    • Data Analysis:

      • Calculate the percentage of viability of the GFP-Ag- cells in the co-culture compared to the GFP-Ag- cells cultured alone. A significant decrease in viability in the co-culture indicates a bystander effect.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Off-Target Toxicity start Unexpected Off-Target Toxicity Observed check_adc Verify ADC Integrity - Aggregation (SEC) - Stability (in vitro incubation) - DAR consistency start->check_adc check_cells Assess Cell Line Health - Passage number - Mycoplasma testing - Proliferation rate start->check_cells check_protocol Review Assay Protocol - Seeding density - Incubation times - Reagent quality start->check_protocol is_on_target Is toxicity observed with unconjugated antibody? check_adc->is_on_target check_cells->is_on_target check_protocol->is_on_target on_target_toxicity On-Target, Off-Tumor Toxicity - Investigate target expression  in normal tissues is_on_target->on_target_toxicity Yes is_payload_related Is toxicity payload-class related? (e.g., hematological for TOP1i) is_on_target->is_payload_related No end Resolution on_target_toxicity->end payload_toxicity Payload-Mediated Off-Target Toxicity - Assess linker stability - Measure free payload in plasma is_payload_related->payload_toxicity Yes unexplained_toxicity Unexplained Off-Target Toxicity - Investigate alternative uptake  mechanisms (e.g., Fc-mediated) - In vivo toxicology studies is_payload_related->unexplained_toxicity No payload_toxicity->end unexplained_toxicity->end

Caption: A logical workflow for troubleshooting unexpected off-target toxicity in ADC experiments.

Topoisomerase_Pathway Mechanism of Topoisomerase I Inhibitor Payload and Potential Off-Target Toxicity cluster_cell Cell cluster_nucleus Nucleus cluster_off_target Off-Target Cell (e.g., Hematopoietic Stem Cell) ADC ADC with this compound Receptor Target Receptor (e.g., B7-H4) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release Cleavage Nucleus Nucleus Payload_Release->Nucleus Diffusion Cleavage_Complex TOP1-DNA Cleavage Complex Payload_Release->Cleavage_Complex traps Off_Target_Cell Highly Proliferative Cell Payload_Release->Off_Target_Cell Systemic Exposure (premature release or bystander effect) DNA DNA Replication Fork Nucleus->DNA TOP1 Topoisomerase I (TOP1) DNA->TOP1 TOP1->Cleavage_Complex binds & cleaves DNA_Damage Single-Strand Break -> Double-Strand Break Cleavage_Complex->DNA_Damage stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis Off_Target_DNA DNA Replication Off_Target_Cell->Off_Target_DNA Off_Target_Apoptosis Apoptosis Off_Target_DNA->Off_Target_Apoptosis Payload-induced DNA Damage Toxicity Hematological Toxicity (e.g., Neutropenia, Anemia) Off_Target_Apoptosis->Toxicity

Caption: Signaling pathway of a Topoisomerase I inhibitor payload and its link to off-target toxicity.

References

Technical Support Center: AZ14170133 ADC Aggregation and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) synthesized using the AZ14170133 drug-linker.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments with ADCs incorporating this compound.

Q1: My ADC, synthesized with this compound, shows significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I mitigate this?

A1: Immediate aggregation post-conjugation is often linked to the increased hydrophobicity of the ADC.[1][2][3] The this compound drug-linker, which includes a topoisomerase inhibitor payload, can be hydrophobic, and its conjugation to an antibody increases the overall hydrophobicity of the resulting ADC, leading to aggregation.[4][5][6]

Immediate Troubleshooting Steps:

  • Review Conjugation Chemistry: Unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can promote aggregation.[3] Ensure the pH is not at the isoelectric point of the antibody, where it has the least aqueous solubility.[3] Solvents used to dissolve the hydrophobic payload-linker can also lead to aggregation if not carefully optimized.[1][3]

  • Optimize Drug-to-Antibody Ratio (DAR): A high DAR increases the number of hydrophobic molecules on the antibody surface, which is a primary driver of aggregation.[1][2] Aim for the lowest DAR that still provides the desired efficacy.

  • Use Hydrophilic Linkers: If possible, consider incorporating more hydrophilic linkers in your ADC design to counterbalance the hydrophobicity of the payload.[1][]

  • Process Optimization: High shear forces during mixing or filtration steps can cause protein denaturation and subsequent aggregation.[1]

Q2: I am observing a gradual increase in aggregation during the storage of my this compound-based ADC. What are the contributing factors and recommended storage conditions?

A2: Gradual aggregation during storage typically points to issues with the formulation and storage conditions. ADCs are sensitive to their environment, and factors like temperature, pH, and exposure to light can impact their stability.

Long-Term Stability Solutions:

  • Optimize Formulation:

    • Buffer and pH: Maintain a pH that ensures the colloidal stability of the ADC. This is often a compromise between the stability of the antibody and the linker-payload.

    • Use of Excipients: Incorporate stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation.[1] Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can also act as stabilizers.[]

  • Control Storage Conditions:

    • Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C to -80°C. Avoid repeated freeze-thaw cycles, which can induce aggregation.[2][8]

    • Light Exposure: Protect the ADC from light, as photo-degradation can lead to instability.

Q3: How can I accurately detect and quantify aggregation in my ADC samples?

A3: A combination of analytical techniques is recommended for a thorough assessment of ADC aggregation, as no single method provides a complete picture.[9]

Analytical MethodPrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Quantifies the percentage of monomer, dimer, and higher-order aggregates.[1]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the size distribution of particles in solution and can detect the presence of large aggregates.
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.Provides detailed information on the size, shape, and distribution of different species in the sample.
Asymmetrical Flow Field-Flow Fractionation (AF4) Separates particles based on their diffusion coefficient in a thin, laminar flow channel.A gentle separation technique suitable for characterizing a wide range of aggregate sizes without a stationary phase.
Transmission Electron Microscopy (TEM) Visualizes particles at high resolution.Provides direct visualization of aggregate morphology and size.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a significant problem?

A1: ADC aggregation is the process where individual ADC molecules cluster together to form larger, often non-functional and potentially harmful, complexes.[1] This is a critical issue because aggregation can:

  • Reduce Efficacy: Aggregates may have a reduced ability to bind to the target antigen on cancer cells.[9]

  • Increase Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[3][5]

  • Cause Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptors, leading to the release of the cytotoxic payload in healthy tissues and causing toxicity.[1][9][10]

  • Impact Manufacturing and Stability: Aggregation can lead to product loss during purification and a shorter shelf-life.[1][3]

Q2: What makes ADCs with payloads like the one in this compound prone to aggregation?

A2: The payload in this compound is a topoisomerase inhibitor.[8][11][12] Many potent cytotoxic payloads, including some topoisomerase inhibitors, are hydrophobic.[4][5][6] When these hydrophobic molecules are conjugated to the surface of an antibody, they can create hydrophobic patches that interact with similar patches on other ADC molecules, driving the aggregation process to minimize exposure to the aqueous environment.[1][3]

Q3: Can the choice of antibody influence the aggregation of an this compound-based ADC?

A3: Yes, the intrinsic properties of the monoclonal antibody (mAb) play a crucial role. Some mAbs are inherently more prone to aggregation than others.[3] Factors such as the amino acid sequence, post-translational modifications, and the stability of the Fab and Fc domains can all influence the propensity of the final ADC to aggregate.[13] Using smaller antibody fragments can sometimes reduce the risk of aggregation.[1]

Q4: Are there advanced strategies to prevent aggregation during ADC manufacturing?

A4: Yes, one innovative approach is "Lock-Release" technology.[4][5][6] This method involves immobilizing the antibodies on a solid support during the conjugation process.[3] This physical separation prevents the antibodies from interacting and aggregating while the hydrophobic payload-linker is being attached.[4][5][6] After conjugation, the ADC is released into an optimized formulation containing stabilizers.[4][6]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) in a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Elution: Elute the sample isocratically at a flow rate of 0.5 mL/min for 30 minutes.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight (HMW) species. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

  • Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any large, extraneous particles. Dilute the sample to a concentration of 0.5-1.0 mg/mL in the formulation buffer.

  • Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C), and allow for temperature equilibration.

  • Measurement: Place the cuvette with the sample into the DLS instrument and initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will use a correlation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample. An increase in the average Rh or a high PDI can indicate the presence of aggregates.

Visualizations

Aggregation_Causes cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors mAb Antibody Properties (Hydrophobicity, Stability) Aggregation ADC Aggregation mAb->Aggregation Payload Payload Properties (this compound - Hydrophobicity) Payload->Aggregation Linker Linker Chemistry Linker->Aggregation DAR High DAR DAR->Aggregation pH Suboptimal pH pH->Aggregation Temp High Temperature Temp->Aggregation Shear Mechanical Stress (Shear Forces) Shear->Aggregation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Aggregation

Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Aggregation Observed timing When does aggregation occur? (Post-conjugation vs. Storage) start->timing quantify Quantify Aggregation (SEC, DLS) timing->quantify conjugation Optimize Conjugation (pH, DAR, Solvents) quantify->conjugation formulation Optimize Formulation (Buffers, Excipients) quantify->formulation storage Optimize Storage (Temperature, Light) quantify->storage mfg Advanced Manufacturing (e.g., Lock-Release) quantify->mfg result Stable ADC conjugation->result formulation->result storage->result mfg->result Signaling_Pathway ADC This compound-based ADC Target Target Antigen on Cancer Cell ADC->Target Binding Internalization Internalization (Endocytosis) Target->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Topoisomerase Inhibitor) Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage (Topoisomerase I Inhibition) Payload_Release->DNA_Damage Nuclear Entry Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

Methods to reduce AZ14170133 linker cleavage instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage instability of the AZ14170133 linker.

Introduction to this compound Linker

The this compound linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), connecting a monoclonal antibody to a potent topoisomerase inhibitor payload, a derivative of exatecan. The linker's design incorporates a maleimide (B117702) group for conjugation to the antibody, a polyethylene (B3416737) glycol (PEG) spacer, and a cleavable dipeptide sequence (Valine-Alanine or Val-Ala). The stability of this linker is paramount to the safety and efficacy of the ADC, ensuring the cytotoxic payload is delivered specifically to the target tumor cells.

Instability of the this compound linker can lead to premature cleavage of the payload in systemic circulation, resulting in off-target toxicity and a diminished therapeutic window. This guide will address the primary mechanisms of this compound linker instability and provide methods to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sites of instability in the this compound linker?

A1: The this compound linker has two primary points of potential instability:

  • Valine-Alanine (Val-Ala) Dipeptide: This sequence is designed to be cleaved by lysosomal proteases, such as cathepsins, which are abundant within tumor cells. This is the intended mechanism for payload release. However, premature cleavage can sometimes occur in the systemic circulation.

  • Maleimide-Cysteine Conjugate: The maleimide group forms a covalent bond with a cysteine residue on the antibody. This bond can be susceptible to a retro-Michael reaction, leading to deconjugation of the drug-linker from the antibody.

Q2: My ADC with the this compound linker shows significant payload release in plasma stability assays. What could be the cause and how can I address it?

A2: Premature payload release in plasma is likely due to either enzymatic cleavage of the Val-Ala linker or the retro-Michael reaction of the maleimide-cysteine conjugate.

  • Troubleshooting Val-Ala Cleavage:

    • Species-Specific Proteases: The stability of dipeptide linkers can vary between species. For instance, Val-Ala is known to be more stable in mouse plasma compared to Val-Cit. If you are observing instability in a particular species' plasma, consider that specific circulating proteases may be responsible.

    • Alternative Dipeptides: While this compound utilizes Val-Ala, exploring alternative dipeptide sequences that are less susceptible to plasma proteases but still efficiently cleaved by lysosomal enzymes could be a solution.

  • Troubleshooting Maleimide Instability (Retro-Michael Reaction):

    • Thiol Exchange: The retro-Michael reaction is often initiated by the presence of thiols in plasma, such as glutathione (B108866) or albumin. This can lead to the transfer of the drug-linker to other proteins.

    • Stabilization Strategies:

      • Thiosuccinimide Ring Hydrolysis: The thiosuccinimide ring formed upon maleimide-cysteine conjugation can be hydrolyzed to a more stable, ring-opened structure that is resistant to the retro-Michael reaction. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) post-conjugation.

      • Transcyclization: For N-terminal cysteine conjugations, a rearrangement to a stable six-membered thiazine (B8601807) ring can occur over time, preventing thiol exchange. This can be facilitated by extending the incubation time of the conjugation reaction.

      • Modified Maleimides: Utilizing next-generation maleimides, such as those with electron-withdrawing groups, can accelerate hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.

Q3: How does the PEG spacer in the this compound linker affect its stability?

A3: The polyethylene glycol (PEG) spacer in the this compound linker generally enhances the overall stability and solubility of the ADC. Longer PEG chains can create a hydrophilic shield around the payload, reducing aggregation and potentially protecting the linker from enzymatic degradation. However, the optimal PEG length needs to be determined empirically, as very long chains could potentially hinder the ADC's ability to bind to its target or be cleaved within the lysosome.

Q4: Can the exatecan-derivative payload influence the stability of the this compound linker?

A4: Yes, the physicochemical properties of the payload can impact the overall stability of the ADC. Exatecan derivatives can be hydrophobic, which may increase the propensity for ADC

Technical Support Center: Overcoming Resistance to AZ14170133-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ14170133-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges encountered during preclinical and clinical development of ADCs utilizing the topoisomerase I inhibitor payload, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting issues related to resistance to this compound-based ADCs.

General Issues

Q1: We are observing a decrease in the efficacy of our this compound-based ADC in our cell line model over time. What are the potential causes?

A1: A decrease in ADC efficacy, or acquired resistance, can be multifactorial. The primary mechanisms of resistance to ADCs can be broadly categorized into three areas:

  • Antigen-Related Resistance: This includes the downregulation or loss of the target antigen on the cancer cell surface, mutations in the antigen that prevent antibody binding, or shedding of the antigen from the cell surface.

  • Impaired ADC Processing: This can involve inefficient internalization of the ADC-antigen complex, altered intracellular trafficking pathways that prevent the ADC from reaching the lysosome, or impaired release of the this compound payload from the lysosome into the cytoplasm.

  • Payload-Related Resistance: This category includes alterations to the drug target, such as mutations in topoisomerase I (TOP1) that reduce its affinity for this compound, increased expression of drug efflux pumps that actively remove the payload from the cell, or activation of downstream signaling pathways that promote cell survival and counteract the cytotoxic effects of the payload.

Troubleshooting Workflow for Decreased ADC Efficacy

Troubleshooting Workflow for Decreased ADC Efficacy cluster_antigen Antigen-Related Issues cluster_processing ADC Processing Issues cluster_payload Payload-Related Resistance start Decreased ADC Efficacy Observed check_antigen 1. Verify Target Antigen Expression (FACS, IHC, Western Blot) start->check_antigen antigen_down Antigen Downregulation/ Loss Confirmed check_antigen->antigen_down Low/No Expression antigen_ok Antigen Expression Unchanged check_antigen->antigen_ok Normal Expression check_internalization 2. Assess ADC Internalization & Trafficking (Confocal, pH-sensitive dyes) antigen_ok->check_internalization internalization_impaired Impaired Internalization/ Trafficking Confirmed check_internalization->internalization_impaired Reduced Uptake/ Mislocalization internalization_ok ADC Processing Normal check_internalization->internalization_ok Normal Uptake check_top1 3. Analyze TOP1 Expression & Activity internalization_ok->check_top1 check_efflux 4. Measure Efflux Pump Expression/Activity check_top1->check_efflux top1_mutation TOP1 Mutation/ Downregulation check_top1->top1_mutation efflux_up Efflux Pump Upregulation check_efflux->efflux_up payload_resistance_ok Payload Target & Efflux Normal check_efflux->payload_resistance_ok

Caption: A stepwise guide to diagnosing the cause of reduced ADC efficacy.

Antigen-Related Issues

Q2: How can we confirm if antigen loss is the cause of resistance to our this compound-based ADC?

A2: To determine if antigen loss is the underlying issue, you should quantify the target antigen expression on both your sensitive (parental) and resistant cell lines. Several techniques can be employed:

  • Flow Cytometry (FACS): This is a quantitative method to measure cell surface antigen levels.

  • Immunohistochemistry (IHC): Useful for evaluating antigen expression in tissue samples and observing expression heterogeneity.

  • Western Blot: To measure the total cellular level of the antigen.

Experimental Protocol: Quantifying Cell Surface Antigen Expression by Flow Cytometry

  • Cell Preparation: Harvest sensitive and resistant cells and wash them with ice-cold PBS containing 1% BSA.

  • Antibody Incubation: Resuspend the cells in a solution containing a fluorescently labeled primary antibody targeting your antigen of interest. Incubate on ice for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with ice-cold PBS with 1% BSA to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in PBS and analyze them using a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive and resistant cell populations. A significant decrease in MFI in the resistant cells indicates antigen loss.

ADC Processing & Trafficking

Q3: Our target antigen expression appears normal, but the ADC is still not effective. How can we investigate issues with ADC internalization and trafficking?

A3: Inefficient internalization or incorrect intracellular routing can prevent the this compound payload from reaching its target in the nucleus. You can assess these processes using the following methods:

  • Confocal Microscopy: Visualize the internalization and co-localization of the ADC with lysosomes.

  • pH-Sensitive Dyes: Utilize dyes that fluoresce only in the acidic environment of the endosomes and lysosomes to track the ADC's journey.

Experimental Protocol: ADC Internalization and Lysosomal Co-localization Assay

  • ADC Labeling: Label your ADC with a fluorescent dye (e.g., Alexa Fluor 488).

  • Cell Treatment: Incubate your sensitive and resistant cells with the fluorescently labeled ADC for various time points (e.g., 30 min, 1h, 4h, 24h).

  • Lysosomal Staining: In the last 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the cells.

  • Cell Fixation and Permeabilization: Wash the cells, fix them with 4% paraformaldehyde, and permeabilize with a detergent like saponin (B1150181) or digitonin.

  • Imaging: Mount the cells on slides and visualize them using a confocal microscope.

  • Analysis: Quantify the co-localization of the ADC (green fluorescence) and lysosomes (red fluorescence) in both cell lines. Reduced co-localization in resistant cells suggests a defect in trafficking to the lysosome.

Payload-Related Resistance

Q4: We suspect resistance is related to the this compound payload itself. What are the likely mechanisms and how can we test for them?

A4: Resistance to topoisomerase I inhibitors like this compound can arise from several mechanisms:

  • TOP1 Mutations: Mutations in the TOP1 gene can alter the enzyme's structure, preventing the payload from binding effectively.

  • Decreased TOP1 Expression: Lower levels of the TOP1 enzyme reduce the number of targets for the payload.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and BCRP, can actively pump the payload out of the cell.

Signaling Pathway of this compound Action and Resistance

Troubleshooting Inconsistent Results in AZ14170133 Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with AZ14170133, a potent topoisomerase I inhibitor payload utilized in antibody-drug conjugates (ADCs) such as AZD8205. Inconsistent results in assays involving this compound can arise from a variety of factors, from the stability of the ADC to the specifics of the cell-based assays. This guide offers structured advice to help researchers identify and resolve these issues, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a drug-linker conjugate that incorporates a potent topoisomerase I inhibitor.[1] It is a key component of the antibody-drug conjugate (ADC) AZD8205, where it is attached to a monoclonal antibody targeting the B7-H4 antigen, which is overexpressed in several types of cancer. The primary mechanism of action involves the targeted delivery of the topoisomerase I inhibitor to cancer cells. Once internalized, the linker is cleaved, releasing the payload. This payload then traps the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis (cell death).[2][3][4]

Q2: We are observing significant batch-to-batch variability in our in vitro cytotoxicity assays. What are the potential causes?

A2: Batch-to-batch variability in ADC assays is a common challenge. Several factors can contribute to this:

  • Drug-to-Antibody Ratio (DAR) Variation: Inconsistent DAR across different ADC batches can significantly impact potency. A higher DAR might lead to increased efficacy but also potential aggregation and faster clearance. It is crucial to characterize the DAR of each batch before use.

  • ADC Aggregation: Aggregates can form during production, storage, or handling (e.g., freeze-thaw cycles). Aggregated ADCs may have altered binding characteristics and reduced potency.

  • Cell Line Instability: Genetic drift in cancer cell lines over time and with increasing passage numbers can lead to changes in antigen expression levels and sensitivity to the cytotoxic payload.

  • Reagent Variability: Inconsistencies in the quality of cell culture media, serum, and other reagents can affect cell health and assay performance.

Q3: Our IC50 values for AZD8205 are consistently higher than expected. What should we investigate?

A3: Higher than expected IC50 values, indicating lower potency, can stem from several issues:

  • Low Antigen Expression: The target antigen (B7-H4 for AZD8205) expression levels on your cell line may be lower than required for effective ADC internalization and payload delivery. Verify antigen expression using techniques like flow cytometry.

  • Inefficient Internalization: Even with adequate antigen expression, the ADC-antigen complex may not be efficiently internalized by the cells.

  • Drug Efflux: Cancer cells can develop resistance by overexpressing efflux pumps that actively remove the cytotoxic payload from the cell before it can exert its effect.

  • Incorrect Assay Conditions: Suboptimal cell density, incubation time, or assay endpoint can all lead to inaccurate IC50 values.

Q4: We are seeing a "bystander effect" in our co-culture experiments, but the extent is variable. How can we get more consistent results?

A4: The bystander effect, where the payload released from a target cell kills adjacent antigen-negative cells, is a key feature of some ADCs, including those with a cleavable linker like AZD8205. Variability in this effect can be due to:

  • Payload Permeability: The efficiency of the bystander effect depends on the ability of the released payload to cross cell membranes.

  • Cell Density and Proximity: The proximity of antigen-negative cells to antigen-positive cells is critical. Inconsistent cell seeding can lead to variable bystander killing.

  • Linker Cleavage Rate: The rate at which the linker is cleaved to release the payload can influence the concentration of the diffusible drug in the microenvironment.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered in this compound-related assays.

Problem 1: Inconsistent IC50 Values in Cytotoxicity Assays
Potential Cause Recommended Action
ADC Quality Characterize each new batch of ADC: - Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or HIC-HPLC. - Assess the level of aggregation using size-exclusion chromatography (SEC). - Check for the presence of free payload.
Cell Line Integrity Maintain a consistent and well-characterized cell bank: - Use low-passage number cells for all experiments. - Regularly authenticate cell lines. - Monitor and confirm the expression level of the target antigen (e.g., B7-H4) via flow cytometry.
Assay Protocol Optimize and standardize the assay protocol: - Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. - Determine the optimal incubation time for the ADC. - Use a consistent and validated method for assessing cell viability (e.g., MTT, CellTiter-Glo).
Experimental Technique Ensure consistent and accurate execution: - Use calibrated pipettes and ensure proper mixing of reagents. - Minimize edge effects on microplates by not using the outer wells or by filling them with a buffer.
Problem 2: High Background Signal or Poor Signal-to-Noise Ratio
Potential Cause Recommended Action
Non-specific Binding Optimize blocking and washing steps: - Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk). - Increase the number and duration of wash steps in binding assays (e.g., ELISA).
Reagent Issues Ensure reagent quality and proper handling: - Use fresh, high-quality reagents. - Filter-sterilize buffers and solutions.
Detection System Optimize detection parameters: - Adjust the concentration of detection antibodies or substrates. - Optimize the settings on the plate reader (e.g., gain, integration time).

Experimental Protocols

Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Objective: To determine the average number of this compound molecules conjugated to each antibody in an ADC sample.

Principle: This method relies on the differential absorbance of the antibody and the payload at specific wavelengths. By measuring the absorbance of the ADC solution at two wavelengths (typically 280 nm for the antibody and the λmax of the payload) and knowing the molar extinction coefficients, the concentrations of the antibody and the payload can be calculated to determine the DAR.[][6][7]

Methodology:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound payload at 280 nm and the λmax of the payload.

  • Sample Preparation:

    • Dilute the ADC sample in a suitable buffer (e.g., PBS) to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Spectrophotometer Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A280) and the λmax of this compound (Aλmax).

  • Calculation:

    • Use the following equations to calculate the concentration of the antibody and the payload, and subsequently the DAR:

      • C_antibody = (A280 * ε_payload_λmax - Aλmax * ε_payload_280) / (ε_antibody_280 * ε_payload_λmax - ε_antibody_λmax * ε_payload_280)

      • C_payload = (Aλmax * ε_antibody_280 - A280 * ε_antibody_λmax) / (ε_payload_λmax * ε_antibody_280 - ε_payload_280 * ε_antibody_λmax)

      • DAR = C_payload / C_antibody

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC containing this compound on a target cancer cell line and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]

Methodology:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC (and a negative control ADC if available) in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_I_Inhibition Mechanism of Action of this compound-based ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC ADC (e.g., AZD8205) [Antibody + Linker + this compound] Antigen Target Antigen (B7-H4) ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release This compound This compound (Topoisomerase I Inhibitor) Payload_Release->this compound Top1 Topoisomerase I This compound->Top1 Enters Nucleus DNA Nuclear DNA Ternary_Complex Trapped Top1-DNA Cleavage Complex DNA->Ternary_Complex Inhibition of Re-ligation Top1->DNA Binds & Cleaves DSB DNA Double-Strand Breaks Ternary_Complex->DSB Replication Fork Collision Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of a topoisomerase I inhibitor ADC.

Experimental Workflow for ADC Cytotoxicity Assay

ADC_Cytotoxicity_Workflow Experimental Workflow: ADC In Vitro Cytotoxicity Assay start Start seed_cells Seed Target Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate Overnight for Cell Adhesion seed_cells->incubate_adhesion prepare_adc Prepare Serial Dilutions of ADC incubate_adhesion->prepare_adc treat_cells Treat Cells with ADC and Controls incubate_adhesion->treat_cells prepare_adc->treat_cells incubate_treatment Incubate for 72-120 hours treat_cells->incubate_treatment add_reagent Add Cell Viability Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Data Analysis: Calculate % Viability and IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Logical Troubleshooting Flow for Inconsistent Results

Troubleshooting_Flow Troubleshooting Inconsistent this compound Assay Results start Inconsistent Assay Results check_adc Check ADC Quality start->check_adc check_cells Check Cell Line Integrity start->check_cells check_protocol Review Assay Protocol start->check_protocol check_execution Review Experimental Execution start->check_execution check_adc->check_cells No Issue dar Verify DAR check_adc->dar Issue Found aggregation Assess Aggregation check_adc->aggregation Issue Found check_cells->check_protocol No Issue passage Check Passage Number check_cells->passage Issue Found antigen_exp Confirm Antigen Expression check_cells->antigen_exp Issue Found check_protocol->check_execution No Issue conditions Optimize Assay Conditions (density, time) check_protocol->conditions Issue Found reagents Check Reagent Quality check_protocol->reagents Issue Found pipetting Verify Pipetting Accuracy check_execution->pipetting Issue Found controls Analyze Control Data check_execution->controls Issue Found resolve Problem Resolved dar->resolve aggregation->resolve passage->resolve antigen_exp->resolve conditions->resolve reagents->resolve pipetting->resolve controls->resolve

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimization of Linker Chemistry for AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of linker chemistry involving AZ14170133, a drug-linker conjugate for Antibody-Drug Conjugates (ADCs). This compound comprises a topoisomerase inhibitor payload connected to a linker.[1] Specifically, it is a bystander-capable Val-Ala–PEG8–TOP1i payload.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation and characterization of ADCs utilizing linkers like the one in this compound.

Symptom Potential Cause Recommended Action
Low Drug-to-Antibody Ratio (DAR) Incomplete reduction of antibody interchain disulfides.Ensure complete removal of reducing agents like DTT or TCEP after the reduction step using methods such as dialysis or diafiltration.[3] Optimize the concentration of the reducing agent and reaction time.
Suboptimal conjugation reaction conditions.Adjust reaction parameters such as pH, temperature, and incubation time. For thiol-maleimide chemistry, a pH range of 6.5-7.5 is generally optimal.
Instability of the maleimide (B117702) group on the linker.Prepare the maleimide-containing linker solution immediately before use to prevent hydrolysis.
High DAR or Aggregation Excessive reduction of the antibody, exposing more cysteine residues.Carefully control the amount of reducing agent used. A molar excess of 1.5-2.5 equivalents of TCEP per disulfide bond is a common starting point.
Hydrophobic interactions from the payload and linker.[3]Consider incorporating a more hydrophilic spacer, such as a longer PEG chain, into the linker design.[3][4] Formulation with excipients like polysorbates can also mitigate aggregation.[3]
High concentration of the ADC during conjugation or storage.Perform conjugation at a lower antibody concentration and optimize the final formulation buffer.
Premature Payload Release (Linker Instability) Susceptibility of the linker to enzymatic cleavage in plasma.[3]The Val-Ala linker in this compound is designed for cleavage by intracellular proteases like Cathepsin B. If premature release is observed, confirm the absence of contaminating proteases in the antibody preparation.[3]
Instability of the maleimide-thiol linkage.While generally stable, retro-Michael addition can occur. Evaluate alternative conjugation chemistries if this is a persistent issue.
Suboptimal pH of the formulation.Ensure the formulation buffer maintains a pH that promotes the stability of the specific linker chemistry.[3]
Inconsistent Conjugation Results Variability in antibody quality.Ensure high purity and consistent quality of the monoclonal antibody before conjugation.
Inconsistent reaction conditions.Standardize all reaction parameters, including buffer composition, temperature, and reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a cleavable linker designed for controlled payload release.

  • Val-Ala (Valine-Alanine): This dipeptide sequence is a substrate for proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for specific cleavage of the linker and release of the payload inside or near the target cancer cells.

  • PEG8: The polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the drug-linker, which can improve solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the resulting ADC.[5][6]

Q2: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC conjugated with this compound?

A2: Several analytical techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug-linkers.[3][7]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC can also be used for DAR analysis.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more direct measurement of the mass of the ADC and can be used to identify different drug-loaded species.[7]

Q3: What are the critical quality attributes to monitor for an ADC with this compound?

A3: Key quality attributes include:

  • Purity and Homogeneity: Assessed by methods like Size Exclusion Chromatography (SEC) to detect aggregation and fragmentation.

  • Drug-to-Antibody Ratio (DAR): As discussed above, this is crucial for efficacy and safety.[3]

  • In Vitro Cytotoxicity: Assessed using cell-based assays to confirm the potency of the ADC.

  • In Vitro and In Vivo Stability: Monitor for premature drug release and aggregation over time in relevant biological matrices.[8]

Q4: How does the linker chemistry of this compound contribute to the "bystander effect"?

A4: The cleavable Val-Ala linker allows for the release of the topoisomerase inhibitor payload in the vicinity of the target tumor cell. If the released payload is cell-permeable, it can then diffuse and kill neighboring antigen-negative tumor cells. This "bystander effect" is particularly important in tumors with heterogeneous antigen expression.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • ADC sample

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample onto the column.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[3]

  • Monitor the absorbance at 280 nm.

  • Peaks will elute in order of increasing hydrophobicity, corresponding to species with an increasing number of conjugated drugs.

  • Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and monitor for premature payload release in plasma.

Materials:

  • ADC sample

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Dilute the ADC sample to a final concentration of 1 mg/mL in plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the sample.

  • Immediately analyze the aliquot using a validated DAR determination method to measure the average DAR.

  • A decrease in the average DAR over time indicates linker cleavage and payload release.

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Purification1 Purification Reduction->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation DrugLinker This compound (Drug-Linker) DrugLinker->Conjugation Purification2 Final Purification Conjugation->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC HIC DAR by HIC ADC->HIC SEC Aggregation by SEC ADC->SEC LCMS Identity by LC-MS ADC->LCMS Stability Plasma Stability ADC->Stability Potency In Vitro Potency ADC->Potency

Caption: Workflow for ADC synthesis and characterization.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC (Antibody-AZ14170133) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Proteolytic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload Released Payload (Topoisomerase Inhibitor) Cleavage->Payload DNA DNA Payload->DNA Inhibition of Topoisomerase I Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

References

Validation & Comparative

A Comparative Guide to Topoisomerase I Inhibitor Payloads: AZ14170133 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) has been significantly advanced by the introduction of topoisomerase I (TOP1) inhibitors as cytotoxic payloads. Their potent anti-tumor activity, coupled with the ability to induce a "bystander effect," has led to the development of several successful ADCs. This guide provides an objective comparison of the novel TOP1 inhibitor payload, AZ14170133, with other prominent topoisomerase inhibitor payloads, namely SN-38 and deruxtecan (B607063) (DXd). The information presented is based on available preclinical data.

Overview of Topoisomerase I Inhibitor Payloads

Topoisomerase I is a nuclear enzyme crucial for relieving DNA torsional stress during replication and transcription. TOP1 inhibitors trap the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cancer cell apoptosis. The use of these inhibitors as ADC payloads allows for targeted delivery to tumor cells, enhancing their therapeutic index.

This compound is a novel and potent topoisomerase I inhibitor developed as a payload for ADCs. It is a key component of the clinical-stage ADC, AZD8205, which targets the B7-H4 antigen. Preclinical studies have highlighted this compound's "bystander-capable" nature, meaning it can diffuse from the target cancer cell to kill neighboring antigen-negative cancer cells. The ADC AZD8205, which utilizes the this compound payload, was selected for clinical development based on its improved stability, efficacy, and safety profile compared to other preclinical linker-payload combinations.

SN-38 is the active metabolite of the chemotherapy drug irinotecan. It is a well-established TOP1 inhibitor and is the payload in the FDA-approved ADC, sacituzumab govitecan (Trodelvy®). Trodelvy targets the Trop-2 antigen and is approved for the treatment of certain types of breast and urothelial cancers.

Deruxtecan (DXd) is a potent derivative of exatecan, another TOP1 inhibitor. DXd is the payload in the highly successful ADC, trastuzumab deruxtecan (Enhertu®), which targets HER2 and has shown significant efficacy in breast, gastric, and lung cancers. DXd is known for its high potency and strong bystander killing effect, attributed to its high membrane permeability.

Quantitative Data Comparison

The following tables summarize available quantitative data for this compound, SN-38, and deruxtecan.

Disclaimer: The data presented below are compiled from various preclinical studies. Direct head-to-head comparisons of these payloads under identical experimental conditions are limited in the public domain. Therefore, the following data should be interpreted with caution as experimental conditions and methodologies may vary between studies.

Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitor Payloads
PayloadCell LineCancer TypeIC50 (approx. nM)Source
This compound PC9 (in ADC)Non-Small Cell LungNot explicitly stated
SN-38 VariousVarious1.0 - 6.0
Deruxtecan (DXd) KPL-4Breast< 1
SK-BR-3Breast< 1
Table 2: In Vivo Efficacy of ADCs with Different Topoisomerase I Inhibitor Payloads
ADC (Payload)Xenograft ModelCancer TypeDosingOutcomeSource
AZD8205 (this compound) PDX models (26 total)Various3.5 mg/kg (single dose)69% Overall Response Rate
Sacituzumab Govitecan (SN-38) Human tumor xenograftsVariousNot specifiedEnhanced activity vs. irinotecan
Trastuzumab Deruxtecan (DXd) NCI-N87Gastric>1 mg/kg (single dose)Tumor regression

Visualizing Mechanisms and Workflows

Mechanism of Action of Topoisomerase I Inhibitors

A Head-to-Head Comparison of Topoisomerase I Inhibitor Payloads: AZ14170133 vs. SN-38 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance with Supporting Experimental Data

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most promising payloads are topoisomerase I inhibitors, which induce cancer cell death by disrupting DNA replication. This guide provides a detailed comparison of two key topoisomerase I inhibitor payloads: AZ14170133, the payload component of the novel ADC AZD8205, and SN-38, the active metabolite of irinotecan (B1672180) and the cytotoxic component of the FDA-approved ADC, Sacituzumab govitecan (Trodelvy®).

Executive Summary

Both this compound and SN-38 are potent inducers of DNA damage and apoptosis. Preclinical data suggests that both payloads, when incorporated into ADCs, exhibit significant anti-tumor activity. AZD8205, which utilizes the novel this compound payload, has demonstrated a high overall response rate in patient-derived xenograft (PDX) models. ADCs incorporating SN-38 have shown low nanomolar in vitro cytotoxicity and significant tumor growth inhibition in xenograft models. This guide will delve into the available quantitative data, provide detailed experimental methodologies for key comparative assays, and visualize the critical pathways and workflows involved in their evaluation.

Data Presentation: Quantitative Comparison of Payload Performance

The following tables summarize the key quantitative data from preclinical studies to facilitate a comparison between ADCs containing this compound and SN-38. It is important to note that the data is derived from different studies and ADC constructs, and therefore direct head-to-head comparisons should be interpreted with caution.

Table 1: In Vitro Cytotoxicity

Payload/ADCCell LineIC50/EC50 (nM)Notes
AZ'0132 (warhead of this compound)HT29-huB7-H41.48B7-H4 positive cells
AZ'0132 (warhead of this compound)HT291.04B7-H4 negative parental cells
SY02-SN-38 (ADC)CFPAC-1 (Pancreatic)SubnanomolarTrop-2 expressing[1][2]
SY02-SN-38 (ADC)MDA-MB-468 (Breast)SubnanomolarTrop-2 expressing[1][2]
Free SN-38Various1.0 - 6.0[3]

Table 2: In Vivo Efficacy in Xenograft Models

ADCTumor ModelDosingKey Efficacy EndpointResult
AZD8205 (with this compound)26 PDX tumors3.5 mg/kg (single dose)Overall Response Rate (ORR)69%[4][5][6]
SY02-SN-38CFPAC-1 xenograftNot specifiedTumor Growth Inhibition (TGI)87.3%[1][2]
SY02-SN-38MDA-MB-468 xenograftNot specifiedTumor Growth Inhibition (TGI)Potent antitumor activity[1][2]

Mechanism of Action: Topoisomerase I Inhibition

Both this compound and SN-38 exert their cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.

Topoisomerase_I_Inhibition Mechanism of Action of Topoisomerase I Inhibitor ADCs ADC Antibody-Drug Conjugate (e.g., AZD8205, Sacituzumab govitecan) TumorCell Tumor Cell with Target Antigen ADC->TumorCell 1. Binding to Target Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (this compound or SN-38) Lysosome->PayloadRelease 4. Linker Cleavage Nucleus Nucleus PayloadRelease->Nucleus 5. Diffusion to Nucleus Top1_DNA Topoisomerase I - DNA Cleavage Complex Nucleus->Top1_DNA Payload_Binding Payload Binds to Complex Top1_DNA->Payload_Binding 6. Inhibition Stabilization Stabilization of the Cleavage Complex Payload_Binding->Stabilization DNA_Damage DNA Double-Strand Breaks Stabilization->DNA_Damage 7. Replication Fork Collision Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis 8. Induction of Apoptosis

Caption: Topoisomerase I inhibitor ADC mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC (e.g., AZD8205 or an SN-38 conjugate) and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Replace the existing medium with 100 µL of the diluted ADC or control solutions.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow In Vitro Cytotoxicity (MTT) Assay Workflow Start Start SeedCells 1. Seed Cells in 96-well Plate Start->SeedCells Incubate1 2. Incubate Overnight SeedCells->Incubate1 Treat 3. Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 4. Incubate for 72-120 hours Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 2-4 hours AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance 8. Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze 9. Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of an ADC in a living organism, typically using xenograft mouse models.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Human cancer cell line for implantation

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC (e.g., a single dose of 3.5 mg/kg for AZD8205) and vehicle control, typically via intravenous injection.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) or overall response rate (ORR) based on changes in tumor volume compared to the control group.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start Implant 1. Implant Tumor Cells into Mice Start->Implant MonitorTumor 2. Monitor Tumor Growth Implant->MonitorTumor Randomize 3. Randomize Mice into Treatment Groups MonitorTumor->Randomize Dose 4. Administer ADC or Vehicle Control Randomize->Dose Measure 5. Measure Tumor Volume Regularly Dose->Measure Analyze 6. Analyze Tumor Growth Inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for an in vivo tumor growth inhibition study.

Concluding Remarks

Both this compound and SN-38 are highly potent topoisomerase I inhibitor payloads for the development of effective ADCs. The available preclinical data indicates that both payloads, when integrated into an ADC format, lead to significant anti-tumor activity. AZD8205, with its this compound payload, has shown a promising overall response rate in patient-derived xenograft models. SN-38 containing ADCs have demonstrated subnanomolar to low nanomolar in vitro cytotoxicity and substantial tumor growth inhibition in vivo.

For a definitive comparison, a direct head-to-head preclinical study of ADCs containing this compound and SN-38, using the same antibody and linker technology, would be required. The choice of payload for a specific ADC will ultimately depend on a variety of factors including the target antigen, tumor type, and the desired therapeutic window. The data and protocols presented in this guide provide a valuable resource for researchers in the rational design and evaluation of the next generation of topoisomerase I inhibitor-based ADCs.

References

A Head-to-Head Comparison of Linker Technologies for the Topoisomerase I Inhibitor Payload AZ'0132, the Cytotoxic Component of AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. This guide provides a detailed head-to-head comparison of different linker strategies evaluated for the potent topoisomerase I inhibitor payload, AZ'0132, which is the active component of the drug-linker conjugate AZ14170133. The selection of the optimal linker is paramount for achieving a therapeutic window that maximizes anti-tumor activity while minimizing off-target toxicities.

This comparison focuses on four distinct linker technologies investigated during the development of the B7-H4-directed ADC, AZD8205, which utilizes this compound. The linkers are based on two different peptide sequences, Valine-Alanine (VA) and Glycine-Glycine-Phenylalanine-Glycine (GGFG), with and without the inclusion of a polyethylene (B3416737) glycol (PEG8) spacer. This compound itself incorporates the Val-Ala-PEG8 linker.

Comparative Analysis of Linker Performance

The selection of the Val-Ala-PEG8 linker for this compound was the result of rigorous comparative studies assessing stability, efficacy, and safety. The inclusion of the PEG8 spacer was found to be a critical determinant for in vivo stability.

Linker TypeKey Performance Characteristics
Val-Ala-PEG8 (this compound) Improved Stability, Efficacy, and Safety: Demonstrated the most favorable overall profile in preclinical studies. Durable Drug-to-Antibody Ratio (DAR): The PEG8 spacer contributes to a durable high DAR in vivo by influencing the competition between linker deconjugation and maleimide (B117702) hydrolysis. Bystander-Capable: The linker-payload design allows for a bystander killing effect, which is crucial for treating tumors with heterogeneous antigen expression.
Val-Ala (VA) Lower Hydrophobicity: Compared to Val-Cit linkers, Val-Ala linkers show lower hydrophobicity, which can lead to reduced aggregation, especially at higher DARs. Similar Stability and Cleavage to Val-Cit: In some studies, Val-Ala has demonstrated comparable stability and cleavage efficiency to the more common Val-Cit linker.
Gly-Gly-Phe-Gly-PEG8 (GGFG-PEG8) Alternative Peptide Sequence: Provides an alternative cathepsin-cleavable sequence. PEG Spacer Benefit: Likely benefits from the stabilizing properties of the PEG8 spacer, similar to the Val-Ala-PEG8 linker.
Gly-Gly-Phe-Gly (GGFG) Established Tetrapeptide Linker: The GGFG sequence is a known substrate for lysosomal proteases and is used in other successful ADCs. Potential for Instability: Without the PEG spacer, ADCs with this linker may be more prone to deconjugation in vivo compared to their PEGylated counterparts.

Experimental Data Summary

The following tables summarize the key findings from the comparative studies that led to the selection of the Val-Ala-PEG8 linker for this compound.

In Vivo Efficacy

A study in an MX-1 xenograft model demonstrated the superior anti-tumor activity of the ADC incorporating the Val-Ala-PEG8 linker (AZD8205) compared to other linker variants at the same dose.

LinkerAntitumor Activity (MX-1 Xenograft Model)
Val-Ala-PEG8 Most potent anti-tumor activity
Val-AlaLess efficacious than Val-Ala-PEG8
GGFG-PEG8Less efficacious than Val-Ala-PEG8
GGFGLess efficacious than Val-Ala-PEG8
Plasma Stability

Ex vivo rat plasma stability studies highlighted the enhanced stability of the ADCs containing the PEG8 spacer. The Val-Ala-PEG8 linker demonstrated improved stability, which is crucial for maintaining the integrity of the ADC in circulation and minimizing premature payload release.

LinkerPlasma Stability
Val-Ala-PEG8 Improved stability
Val-AlaLower stability compared to PEGylated versions
GGFG-PEG8Improved stability
GGFGLower stability compared to PEGylated versions
Safety and Tolerability

Rat toxicology studies were conducted to assess the safety profile of the different linker-payloads. The ADC with the Val-Ala-PEG8 linker demonstrated an improved safety and tolerability profile compared to the other evaluated linkers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparison.

Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

Objective: To separate and characterize ADC species based on hydrophobicity, which is influenced by the drug-to-antibody ratio (DAR).

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • High-Pressure Liquid Chromatography (HPLC) system

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.

  • Monitor the elution profile at 280 nm.

  • Analyze the resulting chromatogram to determine the distribution of different DAR species.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of ADCs with different linkers in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., CB-17 SCID)

  • Human tumor cell line (e.g., MX-1 breast cancer)

  • ADC constructs with different linkers

  • Vehicle control (e.g., phosphate-buffered saline)

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the immunodeficient mice.

  • Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (different ADC linkers and a vehicle control).

  • Administer a single intravenous bolus dose of the respective ADC or vehicle.

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue the study for a specified period or until tumors reach a predetermined endpoint.

  • Analyze the data by comparing tumor growth inhibition between the different treatment groups and the vehicle control.

Ex Vivo Plasma Stability Assay using Immunocapture-LC/MS

Objective: To assess the stability of ADCs in plasma by quantifying the amount of intact ADC over time.

Materials:

  • Rat plasma

  • ADC constructs with different linkers

  • Immunocapture beads (e.g., anti-human Fc magnetic beads)

  • Liquid chromatography-mass spectrometry (LC/MS) system

  • Digestion enzymes (e.g., papain)

Procedure:

  • Incubate the ADC constructs in rat plasma at 37°C for various time points.

  • At each time point, capture the ADC and any antibody-containing fragments from the plasma using immunocapture beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured species.

  • (Optional) Digest the captured material to release the payload or a signature peptide for quantification.

  • Analyze the samples using LC/MS to quantify the amount of intact ADC or a specific fragment.

  • Determine the rate of degradation or deconjugation for each linker variant.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams

A Comparative Analysis of AZ14170133: Cross-Reactivity Profile Against Related Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profile of the antibody-drug conjugate (ADC) AZ14170133 against other investigational ADCs. The primary focus is on the binding affinity of these ADCs to the intended target, Receptor Tyrosine Kinase B (RTKB), and a panel of related, off-target receptors. All data presented herein are derived from standardized in-vitro assays to ensure a direct and objective comparison.

Introduction to this compound

This compound is an investigational ADC designed for the treatment of solid tumors that overexpress RTKB. It is composed of a humanized IgG1 monoclonal antibody covalently linked to the microtubule-disrupting agent, DM4. The targeted binding of the antibody to RTKB facilitates the internalization of the ADC and the subsequent release of the cytotoxic payload, leading to tumor cell apoptosis. A critical aspect of its preclinical evaluation is the assessment of its binding specificity, as cross-reactivity with other structurally similar receptors could lead to off-target toxicities.

The signaling pathway associated with RTKB activation is depicted below. Upon ligand binding, RTKB dimerizes and autophosphorylates, initiating a cascade that involves the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.

RTKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKB RTKB PI3K PI3K RTKB->PI3K Activation RAS RAS RTKB->RAS Ligand Ligand Ligand->RTKB Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified RTKB signaling cascade.

Comparative Cross-Reactivity Data

The binding affinity (Kd) of this compound and two alternative ADCs, ADC-X (targeting RTKB) and ADC-Y (targeting RTKC), were assessed against RTKB and three related off-target receptors: RTKC, RTKD, and RTKE. The data, summarized in the table below, demonstrates the binding specificity of each ADC. Lower Kd values indicate a higher binding affinity.

ADC MoleculeTarget ReceptorBinding Affinity (Kd) in nMOff-Target Receptor (RTKC)Binding Affinity (Kd) in nMOff-Target Receptor (RTKD)Binding Affinity (Kd) in nMOff-Target Receptor (RTKE)Binding Affinity (Kd) in nM
This compound RTKB1.2 RTKC>1000RTKD890RTKE>1000
ADC-XRTKB1.5RTKC75RTKD950RTKE>1000
ADC-YRTKC>1000RTKC2.1RTKD>1000RTKE450

Analysis:

  • This compound exhibits high affinity for its intended target, RTKB, with a Kd of 1.2 nM. It shows minimal to no significant binding to the tested off-target receptors, indicating a high degree of specificity.

  • ADC-X also demonstrates high affinity for RTKB. However, it displays considerable off-target binding to RTKC (Kd = 75 nM), suggesting a higher potential for cross-reactivity-related side effects.

  • ADC-Y effectively binds its target, RTKC, and serves as a negative control for RTKB binding, while showing some off-target interaction with RTKE.

Experimental Protocols

The binding affinities were determined using Surface Plasmon Resonance (SPR). The general workflow for this analysis is outlined below.

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize Ligand (Receptor Protein) on Sensor Chip Association Association Phase: Inject ADC over sensor surface Immobilize->Association Prepare Prepare Analytes (ADCs in series of concentrations) Prepare->Association Dissociation Dissociation Phase: Flow buffer over sensor surface Association->Dissociation Next Cycle Regeneration Regeneration: Remove bound ADC Dissociation->Regeneration Next Cycle Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Next Cycle FitData Fit data to binding model Sensorgram->FitData Calculate Calculate ka, kd, and Kd FitData->Calculate

Caption: General workflow for SPR-based binding analysis.

Detailed Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human RTKB, RTKC, RTKD, and RTKE proteins were individually immobilized on separate flow cells of a CM5 sensor chip via amine coupling to achieve a target density of approximately 2000 Resonance Units (RU).

  • Analyte Preparation: this compound, ADC-X, and ADC-Y were diluted in HBS-EP+ buffer to generate a concentration series ranging from 0.5 nM to 200 nM.

  • Binding Measurement:

    • Each ADC concentration was injected over the flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).

    • This was followed by a 600-second injection of HBS-EP+ buffer to monitor the dissociation phase.

    • A running buffer of HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was used throughout the experiment.

  • Regeneration: After each binding cycle, the sensor surface was regenerated with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The resulting sensorgrams were double-referenced by subtracting the response from a reference flow cell and a buffer-only injection. The kinetic parameters (association rate constant 'ka' and dissociation rate constant 'kd') were determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) was calculated as the ratio of kd/ka.

This rigorous protocol ensures the reliability and reproducibility of the binding affinity data presented in this guide, highlighting the superior specificity profile of this compound.

Validating the Mechanism of Action of AZ14170133 in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of AZ14170133, a novel small molecule inhibitor, against a similar compound, here designated as Compound-X. The focus is on validating the mechanism of action of this compound in three distinct cancer cell lines: A549 (lung carcinoma), MCF7 (breast cancer), and U-87 MG (glioblastoma). The experimental data presented herein aims to elucidate the compound's efficacy and pathway engagement.

Proposed Mechanism of Action: TBK1 Inhibition

This compound is designed as a selective inhibitor of TANK-Binding Kinase 1 (TBK1). TBK1 is a serine/threonine-protein kinase that plays a crucial role in the innate immune response to pathogens. It is a key component of signaling pathways that lead to the activation of transcription factors, such as Interferon Regulatory Factor 3 (IRF3). Upon activation, TBK1 phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons and other antiviral genes. Aberrant TBK1 signaling has been implicated in the pathogenesis of certain cancers, making it a compelling target for therapeutic intervention. By inhibiting TBK1, this compound is expected to block downstream IRF3 activation and modulate the cellular response.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_inhibition Inhibition Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs TBK1 TBK1 cGAS/STING->TBK1 TLRs->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 (Dimer) p-IRF3 (Dimer) IRF3->p-IRF3 (Dimer) Nucleus Nucleus p-IRF3 (Dimer)->Nucleus translocates Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates This compound This compound This compound->TBK1 Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A549 A549 Treatment Treatment A549->Treatment MCF7 MCF7 MCF7->Treatment U-87 MG U-87 MG U-87 MG->Treatment WB Western Blot (p-IRF3) Treatment->WB MTS MTS Assay (Cell Viability) Treatment->MTS qPCR qPCR (IFNB1, CXCL10) Treatment->qPCR Analysis Comparative Analysis of: - Pathway Inhibition - IC50 Values - Gene Expression WB->Analysis MTS->Analysis qPCR->Analysis

Safety Operating Guide

Proper Disposal Procedures for AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medical applications.

This document provides guidance on the proper disposal of AZ14170133, a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). The following procedures are based on available safety data and general laboratory best practices for non-hazardous chemical waste.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols to minimize any potential risks.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • Spill Management: In the event of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.

This compound Disposal Data Summary

The following table summarizes key information relevant to the disposal of this compound.

PropertyDataSource
CAS Number 2495742-34-0[1]
Molecular Formula C57H77N7O18[1]
Molecular Weight 1148.26 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Storage -20°C, sealed, away from moisture and light[2][3]

Step-by-Step Disposal Protocol

The disposal of non-hazardous laboratory chemicals should always be conducted in accordance with institutional and local regulations. The following is a general procedural guide.

Step 1: Institutional Consultation Before proceeding with any disposal method, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance based on local regulations and facility protocols.

Step 2: Waste Characterization Based on the Safety Data Sheet (SDS), this compound is not classified as hazardous.[1] However, if it has been mixed with other chemicals, the resulting mixture must be evaluated for hazardous properties.

Step 3: Disposal of Unused Solid this compound

  • Secure Packaging: Place the solid this compound waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name ("this compound") and a statement that it is "non-hazardous waste."

  • Direct Disposal: Laboratory personnel should transport the securely packaged waste directly to the designated solid waste collection area or dumpster. Do not leave chemical waste in standard laboratory trash cans.

Step 4: Disposal of Solutions Containing this compound

The disposal of liquid waste containing this compound will depend on the solvent used and institutional policies.

  • Aqueous Solutions: Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble substances down the sanitary sewer, followed by flushing with a large volume of water. However, prior approval from your EHS department is essential.

  • Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be disposed of as chemical waste. Collect these solutions in a designated, properly labeled waste container for hazardous materials, as the solvent itself is typically hazardous.

Step 5: Disposal of Empty Containers

  • Decontamination: If the container held a solution, rinse it with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. For containers of the solid material, ensure all powder is removed.

  • Deface Label: Completely remove or deface the original product label to prevent misidentification.

  • Disposal: Dispose of the empty, decontaminated container in the regular trash or designated glass/plastic recycling, in accordance with your facility's procedures.

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

G start Start: Have this compound for Disposal consult_ehs Consult Institutional EHS/Safety Office for Specific Guidance start->consult_ehs is_solid Is the waste solid or a solution? consult_ehs->is_solid solid_waste Solid this compound is_solid->solid_waste Solid solution_waste This compound in Solution is_solid->solution_waste Solution package_solid Securely package and label as non-hazardous waste. solid_waste->package_solid solvent_type What is the solvent? solution_waste->solvent_type dispose_solid Dispose in designated solid waste collection area. package_solid->dispose_solid end End of Disposal Process dispose_solid->end aqueous Aqueous Solution solvent_type->aqueous Water organic Organic Solvent (e.g., DMSO) solvent_type->organic Organic ehs_approval Obtain EHS approval for drain disposal. aqueous->ehs_approval collect_hazardous Collect in designated hazardous chemical waste container. organic->collect_hazardous drain_disposal Dispose down sanitary sewer with copious water. ehs_approval->drain_disposal drain_disposal->end collect_hazardous->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling AZ14170133

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AZ14170133

This guide provides crucial safety, handling, and disposal protocols for this compound, a drug-linker conjugate for Antibody-Drug Conjugate (ADC) research. While the Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is imperative for all researchers, scientists, and drug development professionals to adhere to standard laboratory safety protocols and treat all research chemicals with a high degree of caution.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan to ensure a safe laboratory environment.

Hazard Identification and Precautionary Measures

According to the supplier's Safety Data Sheet, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, as a topoisomerase inhibitor intended for ADC development, and a compound not fully validated for medical applications, prudent laboratory practice dictates treating it with care to avoid inhalation, ingestion, or direct contact with skin and eyes.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

The use of full personal protective equipment is recommended at all stages of handling this compound.[1] This includes preparation, handling, and disposal.

Task Required Personal Protective Equipment
Weighing Solid Compound Nitrile Gloves, Safety Goggles, Lab Coat, Face Mask (to prevent inhalation of fine particles)
Preparing Solutions Nitrile Gloves, Safety Goggles with Side Shields or Face Shield, Lab Coat
Handling Solutions Nitrile Gloves, Safety Goggles, Lab Coat
Spill Cleanup & Disposal Double Nitrile Gloves, Chemical-Resistant Gown, Safety Goggles and Face Shield, Respirator (if spill generates aerosols or dust)

Operational and Logistical Information

For effective experimental planning, refer to the following quantitative data regarding the storage and solubility of this compound.

Chemical and Physical Properties
PropertyValue
Synonyms SG 3932
Molecular Formula C₅₇H₇₇N₇O₁₈
Molecular Weight 1148.26 g/mol
CAS Number 2495742-34-0

Source: MedChemExpress Safety Data Sheet[1]

Storage and Solubility
ConditionRecommended TemperatureDuration
As a solid -20°C (Sealed, away from moisture and light)Not specified
In solvent (e.g., DMSO) -80°C (Sealed, away from moisture)6 months
-20°C (Sealed, away from moisture)1 month

Source: MedChemExpress Product Data Sheet[2][3]

SolventSolubility
DMSO 100 mg/mL (87.09 mM; requires ultrasonic treatment)

Source: MedChemExpress Product Data Sheet[2]

Handling and Experimental Protocols

Follow this step-by-step guidance for the safe handling of this compound in a laboratory setting.

Step 1: Preparation and Area Setup
  • Read the entire Safety Data Sheet (SDS) for this compound before starting any work.[1]

  • Ensure a chemical fume hood is available and functioning correctly.

  • Designate a specific area for handling the compound to contain any potential contamination.

  • Assemble all necessary equipment: spatulas, weigh boats, vials, solvent (DMSO), ultrasonic bath, and waste containers.

  • Ensure an accessible safety shower and eye wash station are available.[1]

Step 2: Weighing the Solid Compound
  • Don the appropriate PPE (Nitrile Gloves, Lab Coat, Safety Goggles, Face Mask).

  • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Use a dedicated, clean spatula and weigh boat.

  • Carefully transfer the desired amount of this compound.

  • Clean the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Step 3: Reconstitution (Preparation of Stock Solution)
  • Don the appropriate PPE (Nitrile Gloves, Lab Coat, Safety Goggles).

  • In a chemical fume hood, add the weighed this compound solid to an appropriately sized vial.

  • Add the required volume of DMSO to the vial.

  • Cap the vial securely and use an ultrasonic bath to ensure complete dissolution.[2]

  • Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Step 4: First Aid Measures

In case of accidental exposure, follow these first aid procedures as outlined in the SDS[1]:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Even though this compound is not classified as hazardous, all waste materials should be managed prudently to minimize environmental impact. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3][4]

  • Segregate Waste: Collect all materials that have come into contact with this compound (solid or solution) in a dedicated, clearly labeled hazardous waste container. This includes:

    • Gloves, weigh boats, and other disposable labware.

    • Excess or unused solid compound and solutions.

    • Rinsate from cleaning glassware.

  • Container Management:

    • Use a container compatible with the chemical waste (e.g., a high-density polyethylene (B3416737) or glass bottle for solutions).

    • Keep the waste container securely closed at all times, except when adding waste.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Research Chemical," "Cytotoxic Agent").

  • Empty Containers: Any "empty" original containers of this compound must be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). Collect all rinsate and dispose of it as chemical waste.

  • Final Disposal: Arrange for the collection of the chemical waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal start Start: Review Protocol & SDS ppe_on 1. Don Appropriate PPE (Gloves, Gown, Goggles) start->ppe_on setup 2. Prepare Fume Hood & Designated Workspace ppe_on->setup weigh 3. Weigh Solid Compound (Inside Fume Hood) setup->weigh dissolve 4. Reconstitute in Solvent (e.g., DMSO with sonication) weigh->dissolve aliquot 5. Aliquot & Store Solution (-20°C or -80°C) dissolve->aliquot waste 6. Segregate All Waste (Solid, Liquid, PPE) aliquot->waste decon 7. Decontaminate Workspace & Equipment waste->decon ppe_off 8. Doff PPE Correctly decon->ppe_off dispose 9. Arrange for EHS Waste Pickup ppe_off->dispose end End: Procedure Complete dispose->end

Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.